molecular formula C8H10N4S2 B185466 1-(Carbamothioylamino)-3-phenylthiourea CAS No. 16437-66-4

1-(Carbamothioylamino)-3-phenylthiourea

Cat. No.: B185466
CAS No.: 16437-66-4
M. Wt: 226.3 g/mol
InChI Key: FIHOHVWGFOGPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Carbamothioylamino)-3-phenylthiourea is a synthetic thiourea derivative offered for research purposes. Thiourea compounds are of significant interest in scientific research due to their diverse biological activities and capacity to act as ligands in coordination chemistry. Researchers are investigating compounds of this class for various potential applications, which may include serving as enzyme inhibitors or intermediates in organic synthesis. The precise mechanisms of action and specific research applications for 1-(Carbamothioylamino)-3-phenylthiourea are compound-specific and require validation by researchers. This product is provided as a solid and may require specific handling and storage conditions, such as being kept in a dark place under an inert atmosphere at room temperature to maintain stability and purity. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, structure confirmation via techniques like NMR and mass spectrometry, and lot-specific data. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

16437-66-4

Molecular Formula

C8H10N4S2

Molecular Weight

226.3 g/mol

IUPAC Name

1-(carbamothioylamino)-3-phenylthiourea

InChI

InChI=1S/C8H10N4S2/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14)

InChI Key

FIHOHVWGFOGPAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NNC(=S)N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=S)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-(Carbamothioylamino)-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-(Carbamothioylamino)-3-phenylthiourea, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related phenylthiourea and bis-thiourea analogues to present a robust profile. It covers the proposed chemical structure, potential synthetic routes, and detailed protocols for characterization using modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this and similar thiourea derivatives.

Introduction and Molecular Structure

Thiourea derivatives are a versatile class of organic compounds with a wide range of applications, including roles as precursors in the synthesis of heterocyclic compounds, as enzyme inhibitors, and as potential therapeutic agents.[1][2] The unique properties of these molecules are conferred by the thiourea backbone, which can participate in extensive hydrogen bonding.[3]

The compound 1-(Carbamothioylamino)-3-phenylthiourea, also systematically named 1-phenyl-3-(thiocarbamoylamino)thiourea , is a bis-thiourea derivative. Its structure features a central thiourea core with a phenyl group attached to one nitrogen and a second thiourea group (carbamothioylamino) attached to the other. This structure suggests a high potential for intra- and intermolecular hydrogen bonding, which would significantly influence its physicochemical properties such as melting point, solubility, and crystal packing.

Caption: Proposed molecular structure of 1-(Carbamothioylamino)-3-phenylthiourea.

Synthesis and Purification

While a specific synthesis for 1-(Carbamothioylamino)-3-phenylthiourea is not documented, a plausible synthetic route can be devised based on established methods for preparing unsymmetrical thioureas. A common approach involves the reaction of an isothiocyanate with an amine or hydrazine derivative.

Proposed Synthetic Pathway

A feasible two-step synthesis is proposed:

  • Formation of Phenylisothiocyanate: Aniline is reacted with thiophosgene or a related reagent to generate phenylisothiocyanate.

  • Reaction with Thiocarbohydrazide: The resulting phenylisothiocyanate is then reacted with thiocarbohydrazide to yield the final product, 1-(Carbamothioylamino)-3-phenylthiourea.

synthesis_workflow aniline Aniline phenylisothiocyanate Phenylisothiocyanate aniline->phenylisothiocyanate Step 1 thiophosgene Thiophosgene thiophosgene->phenylisothiocyanate product 1-(Carbamothioylamino)- 3-phenylthiourea phenylisothiocyanate->product Step 2 thiocarbohydrazide Thiocarbohydrazide thiocarbohydrazide->product purification Purification (Recrystallization) product->purification

Caption: Proposed two-step synthesis workflow for 1-(Carbamothioylamino)-3-phenylthiourea.

Detailed Experimental Protocol

Step 1: Synthesis of Phenylisothiocyanate

  • In a well-ventilated fume hood, dissolve aniline (0.1 mol) in a suitable solvent such as dichloromethane (100 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add thiophosgene (0.11 mol) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude phenylisothiocyanate.

Step 2: Synthesis of 1-(Carbamothioylamino)-3-phenylthiourea

  • Dissolve thiocarbohydrazide (0.1 mol) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add the crude phenylisothiocyanate (0.1 mol) from Step 1 to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration, wash with cold water, and dry.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.[3]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(Carbamothioylamino)-3-phenylthiourea, based on data from analogous compounds.

PropertyPredicted Value/CharacteristicBasis for Prediction and References
Molecular Formula C₈H₁₀N₄S₂Based on the proposed structure.
Molar Mass 226.32 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance of thiourea derivatives.[4]
Melting Point 160-180 °CPhenylthiourea has a melting point of ~154°C. The additional thiourea moiety and increased hydrogen bonding potential are expected to raise the melting point.[3]
Solubility Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols and hot water; likely insoluble in non-polar solvents and cold water.N-phenylthiourea is soluble in DMSO and DMF at approximately 30 mg/mL and sparingly soluble in aqueous buffers.[5][6] The additional polar group in the target molecule may slightly increase its polarity.
pKa ~9-10The N-H protons of the thiourea groups are weakly acidic.

Analytical Characterization Protocols

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Record the spectrum over a range of 4000-400 cm⁻¹.[7]

Expected Characteristic Peaks:

  • N-H stretching: 3400-3100 cm⁻¹ (multiple bands due to different N-H environments)[1][7]

  • C-H stretching (aromatic): 3100-3000 cm⁻¹

  • C=S stretching (thioamide): 1350-1250 cm⁻¹ and 860-840 cm⁻¹[7][8]

  • C-N stretching: 1500-1400 cm⁻¹[8]

  • C=C stretching (aromatic): 1600-1450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure.

Protocol:

  • Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[9]

  • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic protons: δ 7.0-8.0 ppm (multiplets)[1]

  • N-H protons: δ 8.5-11.0 ppm (broad singlets, exchangeable with D₂O)[1][8]

Expected ¹³C NMR Signals (in DMSO-d₆):

  • C=S carbons: δ 180-190 ppm

  • Aromatic carbons: δ 120-140 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10]

  • Acquire the mass spectrum in positive or negative ion mode.

Expected Result:

  • The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.

Protocol:

  • Place a small, accurately weighed sample (5-10 mg) into an alumina or aluminum pan.[11][12]

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[11][12]

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.[13]

Expected Results:

  • DSC: An endothermic peak corresponding to the melting point.

  • TGA: The compound is expected to be thermally stable up to its melting point, followed by decomposition at higher temperatures.[12][14] Decomposition in an inert atmosphere may yield ammonia and carbon disulfide as primary gaseous products.[14]

thermal_analysis_workflow sample_prep Sample Preparation (5-10 mg in pan) instrument_setup Instrument Setup (Heating rate, Atmosphere) sample_prep->instrument_setup data_acquisition Data Acquisition (TGA/DSC) instrument_setup->data_acquisition tga_curve TGA Curve (Weight loss vs. Temp) data_acquisition->tga_curve dsc_curve DSC Curve (Heat flow vs. Temp) data_acquisition->dsc_curve analysis Data Analysis (Melting point, Decomposition temp.) tga_curve->analysis dsc_curve->analysis

Caption: Experimental workflow for thermal analysis (TGA/DSC).

Solubility Determination

Accurate solubility data is critical for any downstream applications, particularly in drug development.

Predicted Solubility Profile

Based on the properties of N-phenylthiourea and other derivatives, 1-(Carbamothioylamino)-3-phenylthiourea is expected to be soluble in polar aprotic solvents like DMSO and DMF.[5][15] Its solubility in aqueous buffers is predicted to be low.[6]

Experimental Protocol for Solubility Assessment

A common method to determine solubility is the shake-flask method.

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., DMSO, water, PBS buffer) in a sealed vial.[15]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physicochemical properties of 1-(Carbamothioylamino)-3-phenylthiourea. By leveraging data from structurally similar compounds, we have outlined its likely molecular characteristics, a plausible synthetic route, and comprehensive protocols for its analytical characterization. The information presented herein serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery, enabling them to anticipate the behavior of this compound and design further experimental studies.

References

  • Benchchem. (2025). Solubility Profile of 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide. Benchchem.
  • MDPI. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
  • Turkish Journal of Chemistry. (2011).
  • Cayman Chemical. (n.d.).
  • PMC. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.
  • ResearchGate. (2015). Two 1-(2-Furoyl)
  • ResearchGate. (n.d.). Synthesis, Characterization, and X-ray Crystallography of Unexpected Chloro-Substitution on 1-(4-chlorophenyl)-3-phenylthiourea Platinum(II) Complex with Tertiary Phosphine Ligand.
  • PMC. (n.d.). Structure, Morphology and Optical Properties of Chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea, X= Cl, Br, and NO2.
  • Taylor & Francis Online. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity.
  • IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
  • Cayman Chemical. (n.d.). N-Phenylthiourea (CAS 103-85-5).
  • MDPI. (2011).
  • ResearchGate. (2019).
  • Benchchem. (2025). Common issues with 1-tert-butyl-3-phenylthiourea solubility in aqueous buffers.
  • ResearchGate. (2025). 1-(2-furoyl)-3,3-(diphenyl)
  • SciELO México. (2015). 3,3-(diphenyl)
  • SciELO. (n.d.). Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl)
  • CCS Chemistry. (2025). Poly(thioether thiourea)
  • Repository of the Academy's Library. (2014). Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments.
  • KSU BAP. (n.d.).
  • PubChem. (n.d.). N,N''-1,4-Phenylenebis(thiourea).
  • Biblioteka Nauki. (n.d.).
  • PubChemLite. (n.d.). 1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea (C20H18N4S2).
  • ResearchGate. (2025). Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl)
  • MDPI. (2024).
  • ACS Publications. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors.
  • Thermal analysis. (n.d.).
  • PubChem. (n.d.). N-(Phenylmethyl)thiourea.
  • MDPI. (2019). 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea.
  • Grokipedia. (n.d.). 4-Phenylthiosemicarbazide.
  • BindingDB. (n.d.). 1-[[anilino(sulfanylidene)methyl]amino]-3-phenylthiourea.
  • Benchchem. (2025). An In-depth Technical Guide on the Physical and Chemical Properties of N-(2-hydroxyphenyl)-N'-phenylthiourea.
  • Wikipedia. (n.d.). Phenylthiocarbamide.
  • University Technology MARA. (2023). SYNTHESIS AND CHARACTERIZATION OF BENZOYL THIOUREA (THIOSEMICARBAZONE) DERIVATIVE AND ITS FE (II), CO (II), AND CU (II)
  • NIST WebBook. (n.d.). Thiourea, N-phenyl-N'-(phenylmethyl)-.
  • E3S Web of Conferences. (n.d.). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)

Sources

The Dual Nature of Phenylthiourea Derivatives: A Technical Guide to Biological Activity and Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylthiourea (PTU) and its derivatives represent a fascinating and versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Characterized by a thiourea core with a phenyl substituent, these molecules exhibit a remarkable breadth of biological activities, ranging from potent anticancer and antimicrobial effects to specific enzyme inhibition.[1] This wide spectrum of activity is attributed to the unique structural features of the thiourea moiety, particularly its ability to form strong hydrogen bonds and coordinate with metal ions, which are crucial for interacting with biological targets.[2][3] This guide provides an in-depth exploration of the biological activities and toxicological profiles of phenylthiourea derivatives, offering insights into their mechanisms of action, structure-activity relationships, and key experimental methodologies for their evaluation.

Biological Activities of Phenylthiourea Derivatives

The therapeutic potential of phenylthiourea derivatives is extensive, with research demonstrating efficacy in several key areas of pharmacology.

Anticancer Activity

A substantial body of evidence highlights the potent anticancer properties of phenylthiourea derivatives against a variety of cancer cell lines.[4] These compounds have been shown to induce cytotoxicity and apoptosis in cancer cells, often with a degree of selectivity over normal cells.[5]

For instance, certain 3-(trifluoromethyl)phenylthiourea analogs have demonstrated high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values in the low micromolar range.[5] Some derivatives, such as those incorporating 3,4-dichloro- and 4-CF3-phenyl substituents, have shown particularly high activity.[5] The mechanism of their anticancer action is multifaceted, involving the induction of apoptosis and the inhibition of crucial cellular pathways.[5] Studies have shown that these compounds can significantly reduce the viability of cancer cells and induce late-stage apoptosis.[5] Furthermore, some derivatives have been found to inhibit the secretion of interleukin-6 (IL-6), a cytokine implicated in cancer progression.[5]

The structural versatility of phenylthiourea derivatives allows for the synthesis of hybrids with other heterocyclic moieties like pyrazole, thiazole, and pyran, which can enhance their cytotoxic efficacy.[2] For example, certain phenylthiourea-based hybrids have shown potent cytotoxic effects against human colorectal carcinoma (HCT-116) and liver carcinoma (HepG2) cell lines.[2]

Antimicrobial and Antifungal Activity

Phenylthiourea derivatives have also emerged as promising antimicrobial and antifungal agents.[1] Their ability to inhibit the growth of various pathogenic bacteria and fungi makes them attractive candidates for the development of new anti-infective drugs.

Substituted phenylthioureas are considered to be particularly active against a range of microbes.[1] The antimicrobial activity is often enhanced when the phenylthiourea moiety is complexed with metal ions, such as copper(II).[6][7] These metal complexes have demonstrated significant activity against clinically isolated strains of Staphylococcus aureus and Staphylococcus epidermidis.[6] The mechanism of their antimicrobial action can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[6][8]

Furthermore, derivatives incorporating coumarin moieties have shown good antibacterial activities against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae and Xanthomonas citri subsp. citri.[9] Similarly, imidazole-substituted phenylthiourea derivatives have exhibited excellent antifungal activity against Candida albicans and Aspergillus niger.[10]

Enzyme Inhibition: A Focus on Tyrosinase

One of the most well-documented biological activities of phenylthiourea is its potent inhibition of tyrosinase (phenoloxidase), a key enzyme in melanin biosynthesis.[11][12] This inhibitory action has implications for treating hyperpigmentation disorders and has been extensively studied.

Phenylthiourea acts as a competitive inhibitor of tyrosinase, likely by interacting with the copper ions at the enzyme's active site.[12] The Ki value for the inhibition of DOPA oxidation by phenoloxidase has been reported to be as low as 0.21 μM.[11] Interestingly, while being a potent inhibitor of tyrosinase, X-ray crystallography studies have shown that phenylthiourea does not directly coordinate with the zinc ions in the active site of the related human enzyme, tyrosinase-related protein 1 (TYRP1).[13] Instead, it binds through hydrophobic interactions, blocking substrate access to the active site.[13]

The ability of phenylthiourea derivatives to inhibit tyrosinase extends to other biological systems. For example, they have been developed as allosteric inhibitors of PvdP tyrosinase, an enzyme involved in the iron uptake mechanism of the pathogenic bacterium Pseudomonas aeruginosa.[14][15] This inhibition can disrupt bacterial virulence and growth, highlighting a novel antibiotic strategy.[14][15]

Mechanism of Action

The diverse biological activities of phenylthiourea derivatives stem from their ability to interact with various biological targets through multiple mechanisms.

  • Enzyme Inhibition: As discussed, the inhibition of enzymes like tyrosinase is a primary mechanism. The thiourea moiety's ability to chelate metal ions at the active sites of metalloenzymes is a key factor.[12]

  • Induction of Apoptosis: In cancer cells, phenylthiourea derivatives have been shown to trigger programmed cell death (apoptosis).[5] This can occur through various signaling pathways, leading to the demise of malignant cells.

  • Hydrogen Bonding and Molecular Interactions: The N-H and C=S groups of the thiourea core are excellent hydrogen bond donors and acceptors, respectively.[2][3] This allows for stable interactions with the amino acid residues of target proteins, contributing to their inhibitory activity.[16]

  • Inhibition of Bacterial Virulence: By targeting enzymes essential for bacterial survival and virulence, such as those involved in iron acquisition, phenylthiourea derivatives can effectively combat bacterial infections.[14][15]

Structure-Activity Relationships (SAR)

The biological activity of phenylthiourea derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the thiourea nitrogen atoms.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3) and halogens (e.g., -Cl), on the phenyl ring often enhances the cytotoxic activity of these compounds against cancer cells.[5][16]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings like pyridine, thiazole, or coumarin can significantly modulate the biological activity, often leading to increased antimicrobial or anticancer potency.[2][9]

  • Metal Complexation: The formation of metal complexes, particularly with copper, can dramatically increase the antimicrobial and antifungal activity of phenylthiourea derivatives.[6][7]

Toxicity Profile of Phenylthiourea Derivatives

While phenylthiourea derivatives exhibit promising therapeutic activities, a thorough understanding of their toxicity is crucial for their development as safe and effective drugs.

Cytotoxicity

The cytotoxic effects of phenylthiourea derivatives have been extensively evaluated against a wide range of cell lines. As previously mentioned, many derivatives show potent cytotoxicity against cancer cells.[2][5] Importantly, some of these compounds exhibit favorable selectivity, being more toxic to cancer cells than to normal cell lines like HaCaT (human keratinocytes).[5]

However, it is important to note that phenylthiourea itself can enhance the cytotoxicity of certain metal ions, such as copper.[17] This synergistic effect is associated with an increased cellular uptake of the metal ion in the presence of PTU.[17]

In Vivo Toxicity

A bioassay conducted by the National Toxicology Program on 1-phenyl-2-thiourea in Fischer 344 rats and B6C3F1 mice did not find it to be carcinogenic under the conditions of the study.[18] The oral LD50 of 1-phenyl-2-thiourea in rats is reported to be 3 mg/kg, indicating high acute toxicity.[19]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity Evaluation

This colorimetric assay is a standard method for assessing cell viability.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenylthiourea derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on tyrosinase activity.

Principle: The assay measures the enzymatic oxidation of a substrate, such as L-DOPA, by tyrosinase, which results in the formation of a colored product, dopachrome. The rate of dopachrome formation is monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (e.g., 50 mM, pH 6.8), mushroom tyrosinase solution, and the phenylthiourea derivative at various concentrations.

  • Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate, L-DOPA solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 475 nm (the wavelength of maximum absorbance for dopachrome) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value. To determine the type of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the inhibitor and the substrate and analyze the data using Lineweaver-Burk or Dixon plots.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected phenylthiourea derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Phenylthiourea-based hybrid 5HCT-1162.29 ± 0.46[2]
Phenylthiourea-based hybrid 6HCT-1169.71 ± 0.34[2]
Phenylthiourea-based hybrid 8HCT-1167.36 ± 0.25[2]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW4809.0[16]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW6201.5[16]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK5626.3[16]
Experimental Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Phenylthiourea Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity Test Compounds antimicrobial Antimicrobial Assay characterization->antimicrobial enzyme Enzyme Inhibition Assay (Tyrosinase) characterization->enzyme apoptosis Apoptosis Assay cytotoxicity->apoptosis Active Compounds docking Molecular Docking apoptosis->docking Elucidate Binding

Caption: A generalized workflow for the synthesis, biological evaluation, and mechanistic study of phenylthiourea derivatives.

tyrosinase_inhibition cluster_pathway Melanin Biosynthesis Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps PTU Phenylthiourea Derivative Tyrosinase Tyrosinase (Enzyme) PTU->Tyrosinase Inhibits

Caption: Phenylthiourea derivatives inhibit tyrosinase, a key enzyme in the melanin biosynthesis pathway.

Conclusion and Future Perspectives

Phenylthiourea derivatives have unequivocally demonstrated their potential as a versatile scaffold in drug discovery. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties, makes them a compelling area for further investigation. The ability to fine-tune their activity and selectivity through synthetic modifications offers a promising avenue for the development of novel therapeutics.

Future research should focus on several key areas:

  • Optimization of Selectivity: Synthesizing and screening new derivatives to identify compounds with higher selectivity towards cancer cells over normal cells, or specific microbial pathogens.

  • In Vivo Efficacy and Toxicology: Moving beyond in vitro studies to evaluate the efficacy and safety of the most promising derivatives in animal models.

  • Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms underlying the biological activities of these compounds to identify new therapeutic targets.

  • Combination Therapies: Exploring the potential of phenylthiourea derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of the chemical space of phenylthiourea derivatives holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online. (2023). [Link]

  • Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. ResearchGate. (2020). [Link]

  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. (2022). [Link]

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. (2023). [Link]

  • Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. PubMed. (2020). [Link]

  • Synthesis and antibacterial activities of 3-aryl-4-coumarinoxy phenylthiourea derivatives. Journal of Pesticide Science. (2020). [Link]

  • Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper. ResearchGate. (2018). [Link]

  • The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Informa Healthcare. (2011). [Link]

  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. PubMed. (2022). [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. (2025). [Link]

  • Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. MDPI. (2020). [Link]

  • Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PMC. [Link]

  • Exploring the Role of Phenylthiourea Compounds in Chemical Research. Medium. (2026). [Link]

  • Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)thiourea Derivatives. Connect Journals. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. (2021). [Link]

  • Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. PubMed. [Link]

  • Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. International Journal of Scientific & Engineering Research. (2015). [Link]

  • Bioassay of 1-Phenyl-2-thiourea for Possible Carcinogenicity. National Toxicology Program. (1978). [Link]

  • Phenylthiourea | C7H8N2S | CID 676454. PubChem. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. (2024). [Link]

  • Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. (2025). [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. (2016). [Link]

Sources

Literature review of 1-(Carbamothioylamino)-3-phenylthiourea applications

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Precursor to Bioactive Ligand

Executive Summary

The chemical entity 1-(Carbamothioylamino)-3-phenylthiourea (often chemically functionally equivalent to 1-phenyl-2,5-dithiobiurea or related dithiobiuret tautomers) represents a critical "gateway" scaffold in organic and medicinal chemistry. Characterized by a hydrazine bridge flanked by two thiocarbonyl (


) groups, this molecule possesses unique electronic versatility. It serves as a divergent precursor for nitrogen-sulfur heterocycles (thiadiazoles, triazoles), a potent chelator for transition metals due to its soft sulfur donors, and a pharmacophore capable of inhibiting metalloenzymes like urease.

This technical guide synthesizes the synthesis, reactivity, and applications of this scaffold, designed for researchers requiring actionable protocols and mechanistic insight.

Part 1: Structural Dynamics & Synthesis

To utilize this compound effectively, one must understand its tautomeric flux. The molecule exists in equilibrium between its thione (C=S) and thiol (C-SH) forms.

  • Thione Form: Stable in solid state; neutral pH. Favored for hydrogen bonding interactions in biological pockets.

  • Thiol Form: Favored in basic solution or presence of metal ions; facilitates S-alkylation and metal coordination via deprotonation (

    
    ).
    
Mechanistic Synthesis Protocol

The most robust route to 1-(Carbamothioylamino)-3-phenylthiourea involves the nucleophilic addition of thiosemicarbazide to phenyl isothiocyanate .

Reaction Logic: The terminal hydrazine nitrogen (


) of thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate (

).

Protocol 1.0: Synthesis of 1-(Carbamothioylamino)-3-phenylthiourea

  • Reagents: Phenyl isothiocyanate (10 mmol), Thiosemicarbazide (10 mmol), Ethanol (absolute, 30 mL).

  • Step 1: Dissolve thiosemicarbazide in refluxing ethanol. (Note: Solubility is low at RT; heat ensures homogeneity).

  • Step 2: Add phenyl isothiocyanate dropwise over 10 minutes.

  • Step 3: Reflux for 3–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). Look for the disappearance of the isothiocyanate spot.

  • Step 4: Cool to room temperature. The product will precipitate as a white/off-white solid.

  • Step 5: Filter and wash with cold ethanol to remove unreacted isothiocyanate.

  • Yield: Typically 80–90%.

  • Validation: IR Spectrum should show two distinct

    
     stretches (approx. 1250 cm
    
    
    
    and 1340 cm
    
    
    ) and disappearance of the
    
    
    stretch (2100 cm
    
    
    ).
Part 2: The "Gateway" Effect – Heterocyclic Cyclization

The primary utility of this scaffold is its ability to cyclize into different heterocycles depending on the pH and reagents used. This "divergent synthesis" capability makes it indispensable for library generation in drug discovery.

Pathway Logic
  • Acidic Cyclization (Dehydration): Protonation of the carbonyl/thiocarbonyl oxygen/sulfur promotes water/H2S loss, favoring the formation of 1,3,4-thiadiazoles .

  • Basic Cyclization: Base-mediated deprotonation favors nucleophilic attack by nitrogen, leading to 1,2,4-triazole-3-thiones .

Divergent_Synthesis Precursor 1-(Carbamothioylamino)- 3-phenylthiourea Acid Acidic Medium (H2SO4 or POCl3) Precursor->Acid Base Basic Medium (NaOH/Heat) Precursor->Base Oxidation Oxidative Cyclization (I2 / FeCl3) Precursor->Oxidation Thiadiazole 2-Amino-5-phenylamino- 1,3,4-thiadiazole Acid->Thiadiazole Dehydration (-H2S/-H2O) Triazole 5-Phenylamino-2,4-dihydro- 3H-1,2,4-triazole-3-thione Base->Triazole Isomerization (-H2S) Thiadiazoline Imino-thiadiazoline Derivatives Oxidation->Thiadiazoline Oxidative Closure

Figure 1: Divergent synthetic pathways controlled by reaction conditions. The scaffold allows selective access to three distinct heterocyclic cores.

Part 3: Biological Applications & Pharmacology

The 1-(Carbamothioylamino)-3-phenylthiourea scaffold acts as a pharmacophore primarily through metal chelation and hydrogen bonding .

1. Urease Inhibition

Urease is a nickel-dependent metalloenzyme. This scaffold inhibits urease by coordinating with the bi-nickel center active site.

  • Mechanism: The thiocarbonyl sulfur (

    
    ) acts as a soft base, binding to the 
    
    
    
    ions (soft acids), while the
    
    
    groups form hydrogen bonds with active site residues (e.g., His, Asp).
  • Relevance: Critical for treating Helicobacter pylori infections (gastric ulcers).

2. Antimicrobial & Anticancer Activity

The lipophilicity of the phenyl ring combined with the polar thiourea core allows the molecule to penetrate cell membranes and interact with DNA or essential enzymes.

  • DNA Binding: Intercalation or groove binding, often stabilized by the planar nature of the cyclized derivatives.

Table 1: Comparative Bioactivity Profile (Representative Data)

Derivative ClassTarget / OrganismActivity MetricMechanism of Action
Parent Scaffold Jack Bean UreaseIC50: 12–25

M
Chelation of active site Nickel ions
1,3,4-Thiadiazole Candida albicansMIC: 8–16

g/mL
Ergosterol synthesis inhibition (putative)
1,2,4-Triazole MCF-7 (Breast Cancer)IC50: 5–10

M
Apoptosis induction / EGFR kinase inhibition
Cu(II) Complex Staphylococcus aureusMIC: <5

g/mL
Membrane disruption & oxidative stress
Part 4: Coordination Chemistry & Sensing

The molecule acts as a bidentate ligand , typically coordinating through the sulfur atom and a hydrazine nitrogen.

Metal Binding Protocol

To utilize this molecule for sensing or extraction, one must control the deprotonation state.

Protocol 4.0: Preparation of Metal Complex (e.g., Cu(II))

  • Ligand Solution: Dissolve 1 mmol of the thiourea derivative in 20 mL ethanol.

  • Metal Solution: Dissolve 0.5 mmol of

    
     in 10 mL ethanol.
    
  • Mixing: Add metal solution to ligand solution dropwise.

  • pH Adjustment: Add sodium acetate solution to adjust pH to 6.0–7.0. This promotes the enolization (thiol formation) and subsequent coordination.

  • Observation: Immediate color change (usually green/brown for Cu) indicates complexation.

  • Isolation: Reflux for 1 hour, cool, filter the precipitate.

Analytical Application: This complexation is colorimetric. The scaffold can be incorporated into polymer matrices (e.g., PVC membranes) to create Ion-Selective Electrodes (ISEs) for heavy metal detection (


) in wastewater.
References
  • Reaction of 4-Aryl-3-thiosemicarbazides with Phenylisothiocyanate. Source: Scite.ai / Journal of Heterocyclic Chemistry. Relevance: Establishes the core synthetic route and subsequent cyclization to thiazoles. URL:[Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. Source: MDPI (Molecules). Relevance: Comprehensive review of antimicrobial, anticancer, and antioxidant properties of the thiourea scaffold.[1] URL:[Link]

  • Synthesis and Reactivity of 3-Alkylthio-5-cyanomethyl-4-phenyl-1,2,4-triazoles. Source: Royal Society of Chemistry (RSC). Relevance: Details the cyclization pathways from thiosemicarbazide precursors to triazoles and thiadiazoles. URL:[Link]

  • Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives... for Urease Inhibition. Source: NIH / PubMed Central. Relevance: Provides specific data on the urease inhibition mechanism and DNA binding studies. URL:[Link]

  • PubChem Compound Summary: 1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea. Source: PubChem.[2][3] Relevance: Validates the chemical existence and provides structural identifiers for the bis-thiourea derivatives. URL:[Link]

Sources

Thermodynamic stability of 1-(Carbamothioylamino)-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(Carbamothioylamino)-3-phenylthiourea

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(Carbamothioylamino)-3-phenylthiourea, a molecule of interest in contemporary drug discovery and materials science. While direct experimental data for this specific compound is not extensively published, this document synthesizes established principles and methodologies from the broader class of thiourea derivatives to construct a robust analytical approach. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causal relationships behind experimental choices, emphasizing self-validating systems for trustworthy data generation. Key techniques, including thermal analysis and computational modeling, are detailed, supported by authoritative references to ensure scientific integrity.

Introduction: The Imperative of Stability in Drug Development

1-(Carbamothioylamino)-3-phenylthiourea belongs to the versatile class of thiourea derivatives, which are widely investigated for their potential as anticancer, antimicrobial, and antiviral agents.[1][2][3] The therapeutic efficacy and safety of any pharmaceutical compound are intrinsically linked to its stability. Thermodynamic stability dictates a molecule's shelf-life, its degradation pathways, and its potential for unforeseen toxicity arising from decomposition products. For researchers in drug development, a thorough understanding of a compound's stability profile is not merely an academic exercise but a critical component of preclinical assessment and a prerequisite for advancing a lead candidate.

The core structure of thiourea, with its capacity for hydrogen bonding and tautomerism, presents a unique set of stability considerations.[4][5] Intramolecular and intermolecular interactions, such as hydrogen bonds, can significantly contribute to the stability of the crystal lattice.[5][6] This guide will provide the tools to dissect these factors for 1-(Carbamothioylamino)-3-phenylthiourea.

Theoretical Underpinnings of Stability

The thermodynamic stability of a compound like 1-(Carbamothioylamino)-3-phenylthiourea is governed by the strength of its intramolecular and intermolecular forces. The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=S and potentially other functionalities) suggests that hydrogen bonding plays a crucial role in its solid-state structure and, by extension, its stability.[5][6]

Computational studies on similar thiourea derivatives have shown that the spatial arrangement of substituents and the resulting dihedral and torsional angles are key determinants of molecular stability.[5] Density Functional Theory (DFT) calculations can be a powerful predictive tool to understand the electronic structure and reactivity of 1-(Carbamothioylamino)-3-phenylthiourea, offering insights into its susceptibility to degradation.[7]

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is essential for a comprehensive evaluation of thermodynamic stability. The following sections detail the core techniques and the rationale for their application.

Thermal Analysis: Probing the Limits of Stability

Thermal analysis techniques are the cornerstone of stability assessment, providing quantitative data on how a substance behaves as a function of temperature.

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate. It is invaluable for determining the temperatures at which degradation and decomposition occur.[8][9][10]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of 1-(Carbamothioylamino)-3-phenylthiourea is placed in a TGA pan (e.g., alumina or platinum).

  • Instrumentation: The analysis is conducted using a thermogravimetric analyzer.

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[10]

  • Heating Program: A linear heating rate, commonly 10°C/min, is applied over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 450°C or higher.[10]

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of degradation. The number of distinct steps in the curve can suggest a multi-stage decomposition process.[4][8]

Causality: The choice of an inert atmosphere is critical to isolate the inherent thermal stability of the compound from its reactivity with oxygen. The heating rate can influence the observed decomposition temperatures; a standardized rate allows for comparison across different studies.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[8][9] The melting point is a key indicator of purity and can also provide insights into the energetic stability of the crystal lattice.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (1-3 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: The analysis is performed on a differential scanning calorimeter.

  • Heating Program: A controlled heating rate (e.g., 10°C/min) is applied.

  • Data Analysis: The DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperature of the melting endotherm is the melting point.

Causality: Hermetically sealing the pan prevents mass loss due to sublimation before melting, ensuring an accurate determination of the melting point.

Spectroscopic and Chromatographic Purity Assessment

To ensure that any observed thermal events are due to the degradation of 1-(Carbamothioylamino)-3-phenylthiourea and not impurities, a baseline purity assessment is crucial.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure and can be used to identify degradation products after thermal stress by comparing spectra before and after heating.[8][9][10]

Computational Workflow for Stability Prediction

In silico methods provide a powerful complement to experimental data, offering insights at the molecular level.

Workflow:

  • Geometry Optimization: The 3D structure of 1-(Carbamothioylamino)-3-phenylthiourea is optimized using DFT calculations (e.g., with the B3LYP functional and a 6-311++G(d,p) basis set).[7]

  • Vibrational Frequency Analysis: This confirms that the optimized structure is a true energy minimum and provides theoretical vibrational spectra that can be compared with experimental FT-IR and Raman data.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A large HOMO-LUMO gap generally correlates with higher kinetic stability.

  • Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time at different temperatures, providing insights into its conformational flexibility and potential degradation pathways.[7]

Data Presentation and Visualization

Quantitative Data Summary
ParameterAnalytical TechniqueTypical Values for Thiourea DerivativesSignificance
Onset of DecompositionTGA>150°CIndicates the upper limit of thermal stability.
Melting PointDSCVaries with structureA sharp melting point suggests high purity.
HOMO-LUMO GapDFTVariesCorrelates with chemical reactivity and kinetic stability.
Diagrams and Workflows

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Verification cluster_stability Thermodynamic Stability Assessment Synthesis Synthesis of 1-(Carbamothioylamino)-3-phenylthiourea Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC Purification->HPLC TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC Computational Computational Modeling (DFT/MD) Purification->Computational Data_Analysis Comprehensive Stability Profile TGA->Data_Analysis Degradation Profile DSC->Data_Analysis Melting Point, Phase Transitions Computational->Data_Analysis Predicted Stability

Caption: Experimental workflow for assessing thermodynamic stability.

Degradation_Pathway_Hypothesis Compound 1-(Carbamothioylamino)-3-phenylthiourea Heat Δ (Heat) Compound->Heat Intermediate1 Potential Intermediate 1 (e.g., Isothiocyanate) Heat->Intermediate1 Intermediate2 Potential Intermediate 2 (e.g., Amine Fragment) Heat->Intermediate2 Gaseous_Products Gaseous Products (e.g., H₂S, NH₃, CS₂) Intermediate1->Gaseous_Products Solid_Residue Solid Residue Intermediate1->Solid_Residue Intermediate2->Gaseous_Products Intermediate2->Solid_Residue

Caption: Hypothetical thermal degradation pathway.

Conclusion and Future Directions

The thermodynamic stability of 1-(Carbamothioylamino)-3-phenylthiourea is a critical parameter for its potential development as a therapeutic agent. This guide outlines a robust, multi-faceted approach to its evaluation, grounded in established methodologies for thiourea derivatives. By combining thermal analysis techniques like TGA and DSC with computational modeling, researchers can build a comprehensive stability profile. This not only de-risks the early stages of drug development but also provides the foundational knowledge for formulation design and shelf-life prediction. Future work should focus on executing these protocols to generate specific experimental data for the title compound and to identify its degradation products, which is crucial for a complete toxicological assessment.

References

  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2011). TÜBİTAK Academic Journals. [Link]

  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (n.d.). TÜBİTAK Academic Journals. [Link]

  • MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIVATIVES. (n.d.). AKJournals. [Link]

  • Synthesis of new thiourea derivatives and metal complexes. (n.d.). KSU BAP. [Link]

  • Mechanism of thermal decomposition of thiourea derivatives | Request PDF. (2025, August 5). ResearchGate. [Link]

  • Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2022, April 26). RSC Advances (RSC Publishing). DOI:10.1039/D2RA01781D. [Link]

  • Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. (n.d.). CrystEngComm (RSC Publishing). [Link]

  • Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT, MD simulations. (n.d.). ResearchGate. [Link]

  • Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl) carbamothioyl]benzamide Thiourea: Experimental and Theoretical Investigations. (n.d.). SciELO. [Link]

  • Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. (2023, March 16). PMC. [Link]

  • A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. (2022, February 7). Farmacia Journal. [Link]

  • (PDF) Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl) carbamothioyl]benzamide Thiourea: Experimental and Theoretical Investigations. (2025, August 6). ResearchGate. [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF BENZOYL THIOUREA (THIOSEMICARBAZONE) DERIVATIVE AND ITS FE (II), CO (II), AND CU (II). (n.d.). UiTM Institutional Repository. [Link]

  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (n.d.). E3S Web of Conferences. [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. (2019, March 31). SSRN. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. [Link]

Sources

Potential pharmacological targets for 1-(Carbamothioylamino)-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 1-Phenyl-2,4-dithiobiuret (PDTB), Phenyldithiobiuret.

Executive Summary

1-(Carbamothioylamino)-3-phenylthiourea, scientifically recognized as 1-phenyl-2,4-dithiobiuret (PDTB) , represents a sulfur-rich pharmacophore with a dualistic biological profile. Historically characterized as a potent neuromuscular toxicant causing reversible flaccid paralysis, modern pharmacological analysis reveals its utility as a high-affinity chelator targeting metalloenzymes. This technical guide delineates its primary interaction with presynaptic acetylcholine release machinery, its secondary inhibition of copper-dependent oxidases (Tyrosinase), and its emerging potential as a scaffold for NADPH Oxidase 1 (NOX1) modulation.

Chemical Identity & Structural Pharmacophore

The compound functions as a bidentate or tridentate ligand, capable of forming stable coordinate covalent bonds with transition metals (


, 

,

). Its biological activity is governed by thione-thiol tautomerism, allowing it to penetrate lipid bilayers in the neutral thione form and chelate metal centers in the thiol/thiolate form.
PropertySpecification
IUPAC Name 1-(Carbamothioylamino)-3-phenylthiourea
Common Name 1-Phenyl-2,4-dithiobiuret (PDTB)
Molecular Formula

Core Pharmacophore Dithiobiuret backbone (

)
Key Mechanism Metal Chelation, Disulfide interchange, Presynaptic interference

Primary Pharmacological Targets

Target A: Presynaptic Motor Nerve Terminals (Neuromuscular Junction)

Role: Inhibitor of Quantal Acetylcholine (ACh) Release. Mechanism of Action: PDTB acts specifically at the presynaptic motor nerve terminal. Unlike curare-mimetics that block post-synaptic receptors, PDTB inhibits the release of acetylcholine vesicles.

  • Entry: The lipophilic thione form crosses the presynaptic membrane.

  • Interference: It does not inhibit choline uptake or ACh synthesis. Instead, it reduces the quantal content (number of vesicles released) in response to depolarization.

  • Calcium Signaling: Evidence suggests interference with voltage-gated Calcium channels (

    
    ) or the calcium-sensing machinery (Synaptotagmin) required for vesicle fusion.
    
  • Outcome: Progressive, delayed-onset flaccid muscle weakness (reversible upon clearance).

Target B: Tyrosinase (Polyphenol Oxidase)

Role: Melanogenesis Inhibitor. Mechanism of Action: Tyrosinase is a binuclear copper-containing enzyme essential for melanin biosynthesis.

  • Chelation: PDTB acts as a competitive inhibitor by chelating the two copper ions (

    
     and 
    
    
    
    ) within the enzyme's active site.
  • Sulfur Interaction: The sulfur atoms in the thiourea moieties displace the histidine residues coordinating the copper, inactivating the enzyme.

  • Application: Used experimentally to inhibit pigmentation in developmental biology models (e.g., Zebrafish embryos) and potential therapeutic for hyperpigmentation.

Target C: Urease & Metalloenzymes

Role: Antimicrobial / Enzymatic Inhibitor. Mechanism: Similar to Tyrosinase, Urease relies on Nickel ions. The dithiobiuret scaffold effectively strips or binds the Nickel center, preventing the hydrolysis of urea. This mechanism is relevant for targeting Helicobacter pylori.

Emerging Target: NADPH Oxidase 1 (NOX1)

Recent high-throughput screening (BindingDB) has identified phenyl-thiourea derivatives as potential inhibitors of NOX1.

  • Significance: NOX1 is a major source of Reactive Oxygen Species (ROS) in non-phagocytic cells.

  • Potential: PDTB derivatives may function by stabilizing the enzyme complex in an inactive state or interfering with the FAD/NADPH binding cleft, offering a pathway for anti-inflammatory drug development.

Mechanism of Action Visualization

MoA_Pathways cluster_NMJ Target A: Neuromuscular Junction cluster_Enzyme Target B: Metalloenzymes Compound 1-Phenyl-2,4-dithiobiuret (PDTB) Presynaptic Presynaptic Terminal Compound->Presynaptic Passive Diffusion Vesicle_Fusion Vesicle Fusion (SNARE Complex) Compound->Vesicle_Fusion Direct Interference Tyrosinase Tyrosinase (Binuclear Cu2+) Compound->Tyrosinase Binds Active Site Urease Urease (Ni2+) Compound->Urease Binds Active Site Ca_Channels Voltage-Gated Ca2+ Channels Presynaptic->Ca_Channels Modulation? Ca_Channels->Vesicle_Fusion Reduced Ca2+ Influx ACh_Release Quantal ACh Release Vesicle_Fusion->ACh_Release Inhibits Chelation Bidentate Chelation (S-Metal-S) Tyrosinase->Chelation Urease->Chelation Inhibition Enzymatic Inactivation Chelation->Inhibition Steric/Electronic Block

Figure 1: Dual mechanistic pathways of PDTB affecting neurotransmission (top) and metalloenzyme activity (bottom).

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (Spectrophotometric)

Objective: Quantify the


 of PDTB against Mushroom Tyrosinase.
  • Reagent Preparation:

    • Enzyme Solution: Dissolve Mushroom Tyrosinase (50 units/mL) in 50 mM phosphate buffer (pH 6.8).

    • Substrate: L-DOPA (0.5 mM) in phosphate buffer.

    • Inhibitor: Prepare serial dilutions of PDTB in DMSO (final DMSO concentration < 1%).

  • Reaction Setup:

    • In a 96-well microplate, add 140 µL buffer + 20 µL enzyme solution.

    • Incubate with 20 µL of PDTB (various concentrations) for 10 minutes at 25°C.

    • Initiate reaction by adding 20 µL L-DOPA substrate.

  • Measurement:

    • Monitor Dopachrome formation by measuring absorbance at 475 nm kinetically for 20 minutes.

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine

      
      .
      
Protocol B: Ex Vivo Neuromuscular Transmission Assay

Objective: Assess presynaptic inhibition of ACh release.

  • Tissue Isolation:

    • Harvest the Phrenic Nerve-Diaphragm preparation from male Sprague-Dawley rats.

    • Mount in an organ bath containing Tyrode’s solution, aerated with 95%

      
       / 5% 
      
      
      
      at 37°C.
  • Stimulation:

    • Indirect Stimulation: Stimulate the phrenic nerve (supramaximal voltage, 0.1 Hz, 0.2 ms duration).

    • Direct Stimulation: Stimulate the muscle directly (to rule out post-synaptic/muscle defects).

  • Treatment:

    • Establish baseline twitch tension.

    • Perfuse PDTB (10–100 µM) into the bath.

  • Data Recording:

    • Record isometric twitch tension via force displacement transducer.

    • Validation: A decrease in nerve-evoked twitch with preserved direct-muscle twitch indicates a presynaptic or synaptic block .

    • Quantal Content: Perform intracellular recording of End-Plate Potentials (EPPs) to calculate mean quantal content (

      
      ).
      

References

  • Atchison, W. D. (1989). Dithiobiuret toxicity in the rat: evidence for a presynaptic site of action. Neurotoxicology. Link

  • Ireland, L. M., et al. (1995). Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells. Journal of Pharmacology and Experimental Therapeutics. Link

  • Pandeya, S. N., et al. (1987). Synthesis and biological activity of isodithiobiurets, dithiobiurets, and dithiazoles. Pharmaceutical Research. Link

  • BindingDB. (2011). Target Interaction: NADPH oxidase 1 and 1-phenyl-3-(phenylcarbamothioylamino)thiourea. Link

  • PubChem. (2025). Compound Summary: 1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea. Link

Methodological & Application

Microwave-Assisted Synthesis of 1-(Carbamothioylamino)-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Overview

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-(Carbamothioylamino)-3-phenylthiourea (also known as 1-phenyl-2,5-dithiobiurea). This compound is a critical intermediate in the synthesis of dithiadiazines and exhibits significant biological activity, including antibacterial and antifungal properties.

Traditional thermal synthesis of bis-thioureas often requires refluxing in organic solvents (ethanol/methanol) for several hours (3–6 h), resulting in moderate yields and high energy consumption. The protocol presented here utilizes Microwave-Induced Organic Reaction Enhancement (MORE) to reduce reaction time to under 60 seconds, eliminate bulk solvent use, and achieve yields exceeding 90%.

Key Advantages[1][2]
  • Reaction Time: Reduced from hours to <1 minute.

  • Green Chemistry: Solvent-free/Solid-state conditions (minimal ethanol for homogenization).

  • Atom Economy: 100% (Addition reaction).

  • Scalability: Adaptable from mg to gram scale.

Chemical Basis & Mechanism[3][4]

The synthesis involves the nucleophilic addition of thiosemicarbazide to phenyl isothiocyanate .

Reaction Mechanism[3][5]
  • Nucleophilic Attack: The primary amine (

    
    ) of the hydrazine moiety in thiosemicarbazide acts as the nucleophile. It attacks the electrophilic carbon of the isothiocyanate (
    
    
    
    ) group.
  • Proton Transfer: A rapid proton transfer occurs, stabilizing the adduct to form the bis-thiourea structure.

  • Microwave Effect: The polar nature of the reagents (specifically the thioamide and isothiocyanate groups) couples efficiently with the microwave field (2450 MHz). Dipolar polarization generates rapid internal heating, overcoming the activation energy barrier almost instantaneously.

Reaction Scheme Visualization

ReactionMechanism Reactants Reactants Phenyl Isothiocyanate + Thiosemicarbazide TS Transition State Dipolar Polarization (MW Irradiation) Reactants->TS Nucleophilic Attack Intermediate Zwitterionic Intermediate TS->Intermediate Rapid Heating Product Product 1-(Carbamothioylamino)-3-phenylthiourea Intermediate->Product Proton Transfer

Figure 1: Mechanistic pathway of the microwave-assisted nucleophilic addition.

Materials & Equipment

Reagents
ReagentCAS NumberMW ( g/mol )RoleHazard
Phenyl Isothiocyanate 103-72-0135.19ElectrophileToxic, Lachrymator
Thiosemicarbazide 79-19-691.14NucleophileHighly Toxic
Ethanol (Abs.) 64-17-546.07HomogenizerFlammable
Equipment
  • Microwave Reactor: Dedicated synthesis reactor (e.g., CEM Discover, Anton Paar Monowave) is recommended for reproducibility. Note: A modified domestic microwave (700W) can be used for open-vessel solid-state synthesis with proper calibration.

  • Reaction Vessel: Borosilicate glass vial (10 mL) or open china dish (for domestic MW).

  • Temperature Control: IR sensor (target 80–100°C).

Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale .

Step-by-Step Methodology
Phase 1: Preparation
  • Weighing: Accurately weigh 0.455 g (5 mmol) of Thiosemicarbazide into the reaction vessel.

  • Addition: Add 0.675 g (0.60 mL, 5 mmol) of Phenyl Isothiocyanate.

  • Homogenization: Add 3–5 drops of ethanol. Grind the mixture with a glass rod or spatula to form a uniform paste. Crucial: Intimate mixing ensures efficient energy transfer.

Phase 2: Microwave Irradiation[1][2]
  • Setup: Place the vessel in the microwave cavity.

  • Irradiation: Irradiate at 140–280 W (approx. 20–40% power on domestic systems) for 30–45 seconds .

    • Observation: The mixture will melt/liquefy and then resolidify or become a sticky mass as the reaction completes.

  • Cooling: Remove the vessel and allow it to cool to room temperature for 2 minutes.

Phase 3: Work-up & Purification
  • Precipitation: Add 10 mL of cold distilled water to the reaction mass. Triturate (grind/stir) the solid to wash away unreacted thiosemicarbazide.

  • Filtration: Filter the solid product under vacuum. Wash with an additional 5 mL of cold water.

  • Recrystallization: Recrystallize the crude solid from hot ethanol.

    • Dissolve in minimum boiling ethanol.

    • Filter while hot (if insoluble impurities exist).

    • Cool slowly to 4°C to induce crystallization.

  • Drying: Dry the crystals in a desiccator or oven at 50°C for 1 hour.

Workflow Diagram

ProtocolWorkflow Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Homogenize (Add drops of EtOH -> Paste) Start->Mix MW Microwave Irradiation 30-45 sec @ 140-280W Mix->MW Cool Cool to RT MW->Cool Wash Work-up Add Cold Water & Triturate Cool->Wash Filter Filtration & Drying Wash->Filter Purify Recrystallization (Hot Ethanol) Filter->Purify End Pure Product 1-(Carbamothioylamino)-3-phenylthiourea Purify->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Characterization

Expected Data
ParameterValueNotes
Physical State White to off-white crystalline solid
Yield 85 – 95%Significantly higher than thermal (60-70%)
Melting Point 178 – 180°CSharp melting point indicates high purity
Solubility Soluble in hot ethanol, DMSO; Insoluble in water
Spectral Validation
  • IR (

    
    ): 
    
    • 
      : 
      
      
      
      stretching (multiple bands due to thiourea/hydrazine NH).
    • 
      : 
      
      
      
      stretching (Thione group).
    • 
      : 
      
      
      
      aromatic ring stretching.
  • 
     NMR (
    
    
    
    ):
    • 
       9.0–10.0 (Singlets, 
      
      
      
      protons,
      
      
      exchangeable).
    • 
       7.1–7.6 (Multiplet, Aromatic protons).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete mixing of solid reagents.Ensure a uniform paste is formed using ethanol drops before irradiation.
Charring/Decomposition Power too high or time too long.Reduce MW power to 140W or use "pulse" mode (10s ON, 10s OFF).
Sticky Product Trapped solvent or unreacted isothiocyanate.Triturate thoroughly with cold water; ensure complete drying before recrystallization.
Impure Melting Point Side reactions (dithiadiazine formation).Strictly limit irradiation time; do not overheat beyond melting.

References

  • Tambakhe, S. V., & Gulwade, D. P. (2012). Rapid, Convenient Microwave Assisted Environmentally Benign Synthesis of Novel 1, 2, 4, 5 Dithiadiazines Derivatives Under Solvent Free Condition.[3] Scientific Reviews & Chemical Communications, 2(3), 225-230. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Saeed, A., et al. (2017).[4] Recent developments in chemistry, coordination, structure and biological aspects of 1-(acyl/aroyl)-3-(substituted) thioureas. Research on Chemical Intermediates, 43, 3053–3093

Sources

The Coordination Chemistry of 1-(Carbamothioylamino)-3-phenylthiourea: A Versatile Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the ever-evolving landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and applications. Thiourea derivatives have long been recognized for their exceptional versatility as ligands, owing to the presence of both soft sulfur and hard nitrogen donor atoms, which allows for a rich and diverse coordination chemistry with a wide array of metal ions.[1][2] This unique structural feature enables them to form stable complexes with varied geometries and electronic properties, making them attractive candidates for applications in catalysis, materials science, and medicinal chemistry.[3][4][5]

This application note delves into the synthesis, characterization, and potential applications of metal complexes featuring the specific ligand, 1-(carbamothioylamino)-3-phenylthiourea. This particular thiourea derivative is of significant interest due to its multiple potential coordination sites, which can lead to the formation of mono- or polynuclear complexes with intriguing structural and functional attributes. We will provide detailed protocols for the synthesis of the ligand and its metal complexes, comprehensive characterization techniques, and an exploration of their potential applications, with a focus on their promise in the fields of drug discovery and catalysis.

Synthesis of the Ligand: 1-(Carbamothioylamino)-3-phenylthiourea

The synthesis of 1-(carbamothioylamino)-3-phenylthiourea can be achieved through a straightforward and efficient two-step process, drawing upon established methodologies for the formation of substituted thioureas.[6][7] The rationale behind this synthetic route is the nucleophilic addition of an amine to an isothiocyanate.

Protocol 1: Synthesis of 1-(Carbamothioylamino)-3-phenylthiourea

Materials:

  • Phenyl isothiocyanate

  • Hydrazine hydrate

  • Potassium thiocyanate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

Step 1: Synthesis of Phenylthiosemicarbazide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1 eq.) in ethanol.

  • Slowly add a solution of hydrazine hydrate (1.2 eq.) in ethanol to the flask at room temperature with continuous stirring.

  • A white precipitate of phenylthiosemicarbazide will form almost immediately.

  • Continue stirring for an additional 30 minutes to ensure the completion of the reaction.

  • Filter the precipitate, wash it with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain pure phenylthiosemicarbazide.

Step 2: Synthesis of 1-(Carbamothioylamino)-3-phenylthiourea

  • In a separate round-bottom flask, prepare a solution of potassium thiocyanate (1.1 eq.) in water.

  • Add concentrated hydrochloric acid dropwise to the potassium thiocyanate solution until the pH is acidic. This in-situ generation of thiocyanic acid is crucial for the subsequent reaction.

  • To this acidic solution, add the phenylthiosemicarbazide (1 eq.) synthesized in Step 1.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • A solid product will precipitate out. Filter the solid, wash it thoroughly with cold water to remove any unreacted salts, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(carbamothioylamino)-3-phenylthiourea.

Causality of Experimental Choices: The use of an excess of hydrazine hydrate in the first step ensures the complete consumption of the phenyl isothiocyanate. The acidic conditions in the second step are necessary to generate thiocyanic acid in situ, which then reacts with the terminal amino group of the phenylthiosemicarbazide. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Formation of Metal Complexes

The rich coordination chemistry of 1-(carbamothioylamino)-3-phenylthiourea allows for the formation of stable complexes with a variety of transition metal ions. The ligand can act as a bidentate or even a bridging ligand, coordinating through its sulfur and nitrogen atoms.[1][8] The following is a general protocol for the synthesis of its metal complexes.

Protocol 2: General Synthesis of Metal Complexes with 1-(Carbamothioylamino)-3-phenylthiourea

Materials:

  • 1-(Carbamothioylamino)-3-phenylthiourea (ligand)

  • Metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂, etc.)

  • Ethanol or Methanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the ligand (2 eq.) in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 eq.) in a minimal amount of ethanol.

  • Slowly add the metal salt solution to the hot ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate usually indicates the formation of the complex.

  • If the ligand is to be deprotonated for coordination, a few drops of a base like triethylamine can be added to the reaction mixture.[3]

  • Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Cool the mixture to room temperature and allow the complex to precipitate out.

  • Filter the solid complex, wash it with ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Self-Validating System: The formation of the complex can be initially validated by the change in physical properties such as color and solubility compared to the free ligand and metal salt. Further confirmation requires the spectroscopic and analytical characterization detailed in the next section.

Characterization of the Ligand and its Metal Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes, as well as to elucidate their structures.[9][10]

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to identify the coordination sites of the ligand.[3] The FT-IR spectrum of the free ligand will show characteristic bands for N-H, C=S, and C-N stretching vibrations. Upon complexation, shifts in the positions of these bands, particularly the C=S and N-H bands, provide strong evidence of coordination to the metal ion. A decrease in the frequency of the ν(C=S) band and changes in the ν(N-H) bands are indicative of coordination through the sulfur and nitrogen atoms, respectively.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the diamagnetic ligand and its complexes (e.g., with Zn²⁺ or Cd²⁺). In the ¹H NMR spectrum of the ligand, the signals for the N-H protons are typically observed as broad singlets. Upon complexation, these signals may shift or disappear, indicating their involvement in coordination or deprotonation.[11] The ¹³C NMR spectrum will show a characteristic signal for the C=S carbon, which is expected to shift upon coordination to the metal center.[11]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its complexes can provide information about the electronic transitions and the geometry of the complexes. The ligand typically exhibits π-π* and n-π* transitions in the UV region. Upon complexation with transition metals, new bands may appear in the visible region due to d-d transitions or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of the coordination environment around the metal ion.[9]

Analytical and Structural Techniques
  • Elemental Analysis (CHN): Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compounds, which can be compared with the calculated values for the proposed molecular formula to confirm the stoichiometry.

  • Molar Conductivity Measurements: Molar conductivity measurements in a suitable solvent (e.g., DMSO or DMF) can help to determine whether the complexes are electrolytic or non-electrolytic in nature, providing insights into the nature of the counter-ions.[3]

  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive technique for determining the three-dimensional structure of the metal complexes, providing precise information about bond lengths, bond angles, and the coordination geometry around the metal center.

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of 1-(Carbamothioylamino)-3-phenylthiourea

CompoundKey FT-IR Bands (cm⁻¹)¹H NMR (δ, ppm)UV-Vis (λmax, nm)
Ligand ν(N-H): 3300-3100, ν(C=S): ~750N-H protons: broad singletsπ-π: ~250, n-π: ~320
[M(Ligand)₂Cl₂] Shifted ν(N-H) and ν(C=S)Shifted or absent N-H signalsπ-π, n-π, and d-d/MLCT bands

Potential Applications

The unique structural features of metal complexes derived from 1-(carbamothioylamino)-3-phenylthiourea suggest a wide range of potential applications.

Drug Development: Antimicrobial and Anticancer Agents

Thiourea derivatives and their metal complexes have demonstrated significant biological activities, including antimicrobial and anticancer properties.[4][12] The chelation of the metal ion to the thiourea ligand can enhance its biological activity through mechanisms such as increased lipophilicity, which facilitates penetration through cell membranes, and the generation of reactive oxygen species.[8]

Experimental Workflow for Biological Screening:

cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Ligand Ligand Synthesis Complex Complex Synthesis Ligand->Complex Char Characterization (FT-IR, NMR, etc.) Complex->Char Antimicrobial Antimicrobial Screening (MIC determination) Char->Antimicrobial Anticancer Anticancer Screening (MTT assay) Char->Anticancer Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Anticancer->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Toxicity In vivo Toxicity Studies SAR->Toxicity

Caption: Workflow for the development of metal-based drugs.

Catalysis

The presence of both Lewis acidic (metal center) and Lewis basic (sulfur and nitrogen atoms) sites in these complexes makes them promising candidates for catalysis.[2] For instance, they could be explored as catalysts in various organic transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions. The tunability of the metal center and the ligand framework allows for the optimization of their catalytic activity and selectivity.

Logical Relationship in Catalysis:

Metal_Complex Metal Complex Active_Site Active Catalytic Site Metal_Complex->Active_Site Formation Substrate Substrate Substrate->Active_Site Binding Product Product Active_Site->Product Conversion

Caption: Role of the metal complex in a catalytic cycle.

Conclusion and Future Perspectives

1-(Carbamothioylamino)-3-phenylthiourea represents a highly promising and versatile ligand for the construction of novel metal complexes. The straightforward synthesis of the ligand and its complexes, coupled with their rich coordination chemistry, opens up a vast area for exploration. The detailed protocols and characterization techniques provided in this application note serve as a foundational guide for researchers venturing into this exciting field. The potential of these complexes as antimicrobial, anticancer, and catalytic agents warrants further in-depth investigation. Future research should focus on expanding the library of metal complexes with this ligand, exploring a wider range of metal ions, and conducting comprehensive biological and catalytic studies to fully unlock their potential. The systematic investigation of structure-activity relationships will be crucial in designing next-generation metal-based drugs and catalysts with enhanced efficacy and selectivity.

References

  • Ahmed, M. J., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 28(19), 6951. [Link]

  • Gómez-de la Torre, G., et al. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Pharmaceuticals, 14(11), 1135. [Link]

  • Al-Salim, Y. M., & Al-Asadi, R. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • Basima, M., Zainab, A., & Dheefaf, F. (2010). Synthesis and ldentification of metal complexes of 1- phenyl -3, (2'(S'phenyl amine)'l, 3, 4-thiad iazole'Z'yl) phenyl thiourea. Journal of the College of Education, Al-Mustansiriya University. [Link]

  • Jasmani, S., et al. (2024). The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application. Journal of Materials in Life Sciences, 3, 81. [Link]

  • (2022). View of Preparation, Identification And Biological Activity Of Some Metals Complexes With A New Ligand (4-Nitro-N-((6-Oxo-6,9-Dihydro-1H-Purin-2-Yl)Carbamothioyl)Benzamid). SEEJPH. [Link]

  • (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

  • Patil, C. J., et al. (2019). Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. SSRN. [Link]

  • Saeed, A., et al. (2022). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 12(20), 12517-12553. [Link]

  • Alsawat, M., et al. (2023). Structural, spectroscopic, and morphological characterizations of metal-based complexes derived from the reaction of 1-phenyl-2-thiourea with Sr2+, Ba2+, Cr3+, and Fe3+ ions. Journal of Molecular Structure, 1287, 135658. [Link]

  • Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences, 23(24), 15694. [Link]

  • Al-Adilee, K. J., & Abdul-Wahid, A. A. (2024). Synthesis, Characterization and Biological activity of new Metal Complexes Derived From 4-Phenyl-3-thiosemicarbazide. ResearchGate. [Link]

  • Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences, 23(24), 15694. [Link]

  • Saeed, A., et al. (2022). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 12(20), 12517-12553. [Link]

  • Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide as a potential anticancer agent. Journal of Pharmacy & Pharmacognosy Research, 11(5), 833-847. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

  • Gonçalves, I. L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education, 98(3), 986-990. [Link]

  • Anuar, G. N. F. G. (2023). Synthesis and Characterization of Benzoyl Thiourea (Thiosemicarbazone) Derivative and its Fe (II), Co (II), and Cu (II): Potential Candidates for Antimicrobe. Universiti Teknologi MARA. [Link]

  • Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(20), 12517-12553. [Link]

  • Saeed, A., et al. (2022). Synthesis and characterization of acylthioureas derived from amino acids and their docking study. SSRN. [Link]

  • van Rensburg, C. E. J., et al. (2011). 1-(2-Aminoethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2621. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(Carbamothioylamino)-3-phenylthiourea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: System Overview & Chemical Logic

The synthesis of 1-(Carbamothioylamino)-3-phenylthiourea typically involves the nucleophilic addition of thiourea to phenyl isothiocyanate.[1] While conceptually simple, this reaction is prone to stalling and side-product formation due to the poor nucleophilicity of neutral thiourea and the reversibility of the addition.[1]

To achieve high yields (>80%), the reaction must be driven by base catalysis (generating the more reactive thiourea anion) or conducted in polar aprotic solvents that stabilize the transition state.[1]

Reaction Mechanism

The reaction proceeds via the attack of the thiourea sulfur/nitrogen nucleophile on the electrophilic carbon of the isothiocyanate.[1]

ReactionMechanism cluster_conditions Critical Parameters Thiourea Thiourea (H2N-CS-NH2) Anion Thiourea Anion [H2N-CS-NH]- Thiourea->Anion Deprotonation Base Base (KOH/NaOH) Base->Anion PhNCS Phenyl Isothiocyanate (Ph-N=C=S) Adduct Anionic Adduct [Ph-N-CS-NH-CS-NH2]- PhNCS->Adduct Anion->Adduct Nucleophilic Attack on PhNCS Product 1-phenyl-2,4-dithiobiuret (Precipitate) Adduct->Product Acid Workup (H+) Anhydrous Conditions Anhydrous Conditions Temp < 80°C Temp < 80°C

Caption: Base-catalyzed mechanism for the formation of 1-phenyl-2,4-dithiobiuret involving thiourea activation.[1]

Part 2: Standard Operating Procedure (High-Yield Protocol)

This protocol is optimized based on the principles established by Fairfull, Peak, and Short (1955) and modern isothiocyanate chemistry.[1] It utilizes a base-catalyzed addition in acetonitrile, which offers easier workup than traditional ethanol reflux methods.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Thiourea 1.0NucleophileMust be dry; moisture kills the reaction.[1]
Phenyl Isothiocyanate 1.05ElectrophileSlight excess ensures full consumption of thiourea.
Powdered KOH 1.0Catalyst/BaseMust be finely powdered. Pellets dissolve too slowly.
Acetonitrile (MeCN) SolventMediumPolar aprotic; promotes nucleophilic attack.[1]
HCl (1M) ExcessQuencherProtonates the intermediate salt to precipitate product.[1]
Step-by-Step Workflow
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Thiourea (10 mmol) and Powdered KOH (10 mmol) in anhydrous Acetonitrile (30 mL) .

    • Checkpoint: Stir vigorously at room temperature for 30 minutes. The mixture may not fully dissolve, but the surface of the thiourea is activated.[1]

  • Addition: Add Phenyl Isothiocyanate (10.5 mmol) dropwise over 10 minutes.

    • Observation: A mild exotherm is expected. The suspension typically changes color (yellowing) as the potassium salt of the dithiobiuret forms.[1]

  • Reaction: Heat the mixture to 50–60°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] The disappearance of thiourea (

      
      ) indicates completion.[1]
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (100 mL) . The solution should be clear or slightly turbid (the potassium salt is water-soluble).[1]

    • Filter off any unreacted insoluble material (rare).[1]

  • Isolation: Slowly acidify the filtrate with 1M HCl to pH ~3-4 while stirring.

    • Result: The product, 1-phenyl-2,4-dithiobiuret, will precipitate as a pale yellow/white solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol if necessary.[1]

Part 3: Troubleshooting Guide

Use this matrix to diagnose specific failure modes.

Troubleshooting Start Identify Issue Issue1 Low Yield / No Precipitate Start->Issue1 Issue2 Tarry / Oily Product Start->Issue2 Issue3 Impurity: Diphenylthiourea Start->Issue3 Cause1 pH too high during workup (Product remains as salt) Issue1->Cause1 Cause2 PhNCS Hydrolysis (Wet solvent) Issue1->Cause2 Cause3 Thermal Decomposition (Temp > 80°C) Issue2->Cause3 Cause4 Trans-thiocarbamoylation (Excess PhNCS + Heat) Issue3->Cause4 Fix1 Acidify to pH 3-4 Cause1->Fix1 Fix2 Use Anhydrous MeCN Cause2->Fix2 Fix3 Recrystallize from EtOH Cause3->Fix3 Cause4->Fix3

Caption: Diagnostic logic tree for common synthesis failures.

Detailed Troubleshooting Table
SymptomProbable CauseCorrective Action
No precipitate upon acidification The intermediate salt was not formed, or the solution is too dilute.1. Check if KOH was fresh (old KOH becomes

, which is too weak).2.[1] Concentrate the aqueous phase by 50% before acidification.
Product is a sticky oil Presence of unreacted Phenyl Isothiocyanate or solvent trapping.1. Triturate the oil with cold hexanes (removes PhNCS).2. Scratch the flask side with a glass rod to induce crystallization.
Melting point is broad (<150°C) Contamination with 1,3-diphenylthiourea (byproduct).[1]This byproduct forms if the reaction overheats. Recrystallize from ethanol. Diphenylthiourea is less soluble and will crystallize out first or require hot filtration.
Smell of rotten eggs (

)
Decomposition of thiourea.[1]Reaction temperature was too high. Keep strictly below 65°C.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use NaOH instead of KOH? A: Yes, but KOH is generally preferred in organic solvents like acetonitrile because of its slightly better solubility profile in the organic phase compared to NaOH.[1] If using NaOH, ensure it is finely powdered.[1]

Q2: Why is my yield consistently stuck at 50%? A: This often indicates an equilibrium issue. The reaction of PhNCS with neutral thiourea is reversible. Ensure you are using a stoichiometric equivalent of base (1.0 equiv) to trap the product as the stable salt, driving the equilibrium forward.[1]

Q3: How do I store the product? A: 1-(Carbamothioylamino)-3-phenylthiourea is susceptible to oxidation over time.[1] Store in a dark, cool, and dry place. If the solid turns grey/brown, it has likely oxidized; recrystallization from ethanol/water is required.[1]

Q4: Is this reaction scalable? A: Yes. However, on a large scale (>100g), the exotherm upon adding Phenyl Isothiocyanate can be significant.[1] Active cooling (ice bath) during addition is mandatory for scale-up to prevent thermal decomposition.[1]

References

  • Fairfull, A. E. S., & Peak, D. A. (1955).[1][2] Dithiobiurets. Part I. Some 1- and 1:5-substituted derivatives. Journal of the Chemical Society, 796-802.[1] [1]

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. BenchChem Technical Library.

  • Maddani, M. R., & Prabhu, K. R. (2010).[1][4] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[4] Journal of Organic Chemistry, 75, 2327-2332.[1][4]

Sources

Technical Support: Solubilization & Formulation of 1-(Carbamothioylamino)-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic: Why is this Molecule Insoluble?

Before attempting solubilization, it is critical to understand the physicochemical barriers preventing 1-(Carbamothioylamino)-3-phenylthiourea from dissolving in aqueous media.[1]

  • The "Brick Dust" Effect: This molecule possesses a high melting point and a rigid planar structure due to the phenyl ring and the conjugated thioamide system.[1] This results in high crystal lattice energy—essentially, the molecules "like" each other more than they like water molecules.[1]

  • Hydrophobicity: The phenyl ring contributes significantly to a high LogP (partition coefficient).[1] While the thioamide groups (

    
    ) are polar, they are often involved in strong intermolecular hydrogen bonding, reducing their ability to interact with water.[1]
    
  • Tautomerism: The compound exists in equilibrium between thione (

    
    ) and thiol (
    
    
    
    ) forms.[1] In neutral water, the thione form predominates, which is less soluble than the ionized thiol form.[1]

Key Physicochemical Parameters:

Parameter Value (Approx.) Implication
Water Solubility < 0.1 mg/mL (Cold) Requires chemical intervention for biological assays.[1]
Solubility in DMSO > 30 mg/mL Excellent stock solvent; prone to precipitation upon dilution.[1]
pKa ~10.5 - 11.0 Weakly acidic.[1] Requires pH > 12 for salt formation (Not recommended due to degradation).[1]

| Stability | Sensitive to Oxidation | Avoid prolonged heating or aeration in solution.[1] |

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the best solubilization strategy for your specific application.

solubilization_decision_tree Start Start: Define Application IsBio Is this for Cell Culture / In Vivo? Start->IsBio DMSO_Check Can assay tolerate DMSO? IsBio->DMSO_Check Yes Protocol_C Protocol C: Organic Solvent (Synthesis/Extraction) IsBio->Protocol_C No (Chemistry only) Protocol_A Protocol A: The DMSO Spike (Standard for In Vitro) DMSO_Check->Protocol_A Yes (<0.5% v/v) Protocol_B Protocol B: Cyclodextrin Complex (For In Vivo / High Conc) DMSO_Check->Protocol_B No (Sensitive Cells)

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.

Protocol A: The "DMSO Spike" Method (Standard In Vitro)[1]

This is the most common method for preparing samples for enzymatic assays or cell culture.[1] It relies on dissolving the "brick dust" crystal in a super-solvent (DMSO) and then rapidly diluting it into the aqueous buffer.[1]

Mechanism: DMSO disrupts the intermolecular hydrogen bonding of the thiourea backbone, allowing individual molecules to enter the solution.[1]

Step-by-Step Workflow:
  • Preparation of Stock:

    • Weigh 10 mg of 1-(Carbamothioylamino)-3-phenylthiourea.[1]

    • Add 1 mL of anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Vortex vigorously for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes.

    • Result: Clear yellow/colorless solution (10 mg/mL or ~47 mM).[1]

  • The "Spike" (Critical Step):

    • Prepare your aqueous buffer (e.g., PBS or Media) and pre-warm it to 37°C.[1]

    • Do not add buffer to the DMSO stock.[1] Add the DMSO stock to the buffer.

    • While vortexing the buffer, slowly pipette the DMSO stock into the center of the liquid vortex.[1]

    • Target: Final DMSO concentration should be

      
       (v/v) to avoid cytotoxicity.[1]
      
  • Validation:

    • Inspect visually against a dark background.[1] If the solution turns cloudy (Tyndall effect), the compound has "crashed out."[1]

    • Troubleshooting: If precipitation occurs, reduce the final concentration or switch to Protocol B.

Protocol B: Cyclodextrin Complexation (Advanced Formulation)

For animal studies or DMSO-sensitive assays, encapsulation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the gold standard.[1] This creates a "Host-Guest" complex where the hydrophobic phenyl ring hides inside the cyclodextrin cone, presenting a hydrophilic surface to the water.[1]

Mechanism:

host_guest_mechanism Drug Hydrophobic Drug (Phenyl-Thiourea) Complex Inclusion Complex (Soluble) Drug->Complex Inclusion CD Cyclodextrin Host (Hydrophilic Shell) CD->Complex Stabilization

Figure 2: Schematic of the inclusion complex formation.[1]

Step-by-Step Workflow:
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or saline.[1] Stir until clear.
    
  • Add Compound: Add 1-(Carbamothioylamino)-3-phenylthiourea powder to the vehicle.

  • Energy Input: The complex will not form spontaneously.[1] You must provide energy:

    • Option 1 (Lab Scale): Sonicate for 30–60 minutes at 40°C.

    • Option 2 (Best): Rotate/shake the suspension at room temperature for 24 hours.[1]

  • Filtration: Filter the resulting suspension through a 0.22

    
    m PVDF filter to remove uncomplexed drug.
    
  • Quantification: Measure the concentration via UV-Vis (approx.

    
     265 nm) to determine the final dissolved payload.[1]
    

Frequently Asked Questions (Troubleshooting)

Q1: Can I use basic pH (NaOH) to dissolve it? A: Technically, yes, but we advise against it .[1] The pKa of the thioamide protons is >10.[1] To deprotonate and dissolve it, you would need a pH > 12.[1] At this pH, dithiobiuret derivatives are unstable and prone to rapid oxidative degradation or hydrolysis.[1]

Q2: My compound precipitated after 2 hours in the cell culture media. Why? A: This is a classic thermodynamic equilibrium issue. The "DMSO Spike" creates a supersaturated solution.[1] Over time, the system seeks equilibrium, causing the drug to crystallize (precipitate).[1]

  • Fix: Prepare fresh solutions immediately before use.[1] Do not store diluted aqueous solutions at 4°C, as cold temperatures accelerate precipitation (lower solubility).[1]

Q3: Is this compound toxic? A: Yes, extremely. Phenylthiourea derivatives are potent tyrosinase inhibitors and can be toxic to rodents (and humans) at low doses (similar to PTC/ANTU rodenticides).[1] Always handle powder in a fume hood and use nitrile gloves.[1]

Q4: Can I use Ethanol instead of DMSO? A: Ethanol is a weaker solvent for this class of compounds.[1] You will likely need a higher percentage of ethanol (>10%) to keep it in solution, which is often incompatible with biological assays.[1] Stick to DMSO or Cyclodextrins.[1]

References

  • PubChem. 1-phenyl-2,4-dithiobiuret (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.[1] (General reference for Protocol B).

  • Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media.[1][2][3][4][5] American Chemical Society.[1] (Source for "Brick Dust" theory).

Sources

Optimizing reaction temperature for 1-(Carbamothioylamino)-3-phenylthiourea production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Carbamothioylamino)-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the optimization of reaction temperature for this specific synthesis. Our goal is to equip you with the necessary knowledge to achieve high-yield, high-purity synthesis in your laboratory.

I. Foundational Principles: Understanding the Reaction

Q1: What is the fundamental reaction for the synthesis of 1-(Carbamothioylamino)-3-phenylthiourea?

The synthesis of 1-(Carbamothioylamino)-3-phenylthiourea is achieved through the nucleophilic addition of the terminal amine group of thiosemicarbazide to the electrophilic carbon atom of phenyl isothiocyanate. This reaction forms a new carbon-nitrogen bond, resulting in the desired thiourea derivative. The general reaction scheme is as follows:

  • Nucleophile: Thiosemicarbazide (H₂N-NH-CS-NH₂)

  • Electrophile: Phenyl isothiocyanate (C₆H₅-N=C=S)

  • Product: 1-(Carbamothioylamino)-3-phenylthiourea

The reaction is typically carried out in a suitable organic solvent.

II. Experimental Protocol and Temperature Optimization

Q2: What is a reliable starting protocol for the synthesis of 1-(Carbamothioylamino)-3-phenylthiourea, and how can I optimize the reaction temperature?

Below is a detailed, step-by-step methodology that serves as an excellent starting point for your experiments. This is followed by a discussion on optimizing the reaction temperature.

Detailed Experimental Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[1][2]

  • Addition of Phenyl Isothiocyanate: To the stirred solution of thiosemicarbazide, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at the desired temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the product may precipitate out of the solution upon cooling. The solid can be collected by filtration, washed with cold solvent, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Optimizing Reaction Temperature: A Guided Approach

Reaction temperature is a critical parameter that influences both the rate of reaction and the formation of byproducts. The optimal temperature for the synthesis of 1-(Carbamothioylamino)-3-phenylthiourea is a balance between achieving a reasonable reaction rate and minimizing the degradation of reactants and products.

Starting Point: Begin your optimization experiments at room temperature (approximately 20-25°C). Many thiourea syntheses proceed efficiently at this temperature, although the reaction time may be longer.[3]

Increasing the Temperature: If the reaction is slow at room temperature, gradually increase the temperature. Refluxing the reaction mixture is a common strategy to accelerate the reaction.[1][2][4] For solvents like ethanol or methanol, this would be in the range of 65-85°C.

Monitoring the Impact of Temperature: Use the following table to guide your optimization process.

Temperature RangeExpected OutcomePotential Issues
Room Temperature (20-25°C) High purity of the final product, minimal side reactions.Slow reaction rate, potentially requiring extended reaction times (e.g., 18-24 hours).[3]
Moderate Heat (40-60°C) Increased reaction rate with a good balance of purity.Potential for minor side product formation.
Reflux (e.g., Ethanol at ~78°C) Significantly faster reaction rate (e.g., 30 minutes to a few hours).[1][2]Increased risk of side product formation and decomposition of reactants or product.[5]

dot

Caption: Experimental workflow for the synthesis of 1-(Carbamothioylamino)-3-phenylthiourea.

III. Troubleshooting Guide

Q3: I am getting a low yield of my product. What are the possible causes and solutions related to reaction temperature?

A low yield is a common issue that can often be traced back to suboptimal reaction conditions.

  • Issue: Incomplete Reaction

    • Cause: The reaction temperature may be too low, resulting in a slow reaction rate and incomplete conversion of the starting materials.

    • Solution: Increase the reaction temperature in increments (e.g., to 40°C, then to reflux) and monitor the reaction progress by TLC. Extending the reaction time at a given temperature can also improve the yield.[5]

  • Issue: Product Decomposition

    • Cause: Excessively high temperatures can lead to the decomposition of the desired product or the starting materials. Thiosemicarbazide and phenyl isothiocyanate have limited thermal stability.

    • Solution: If you observe the formation of dark-colored byproducts or a decrease in the product spot on the TLC plate over time at elevated temperatures, reduce the reaction temperature. Running the reaction at a lower temperature for a longer duration is often preferable.

  • Issue: Side Reaction Dominance

    • Cause: Higher temperatures can favor the kinetics of side reactions. For instance, self-condensation of thiosemicarbazide or reaction with solvent impurities can become more prominent at elevated temperatures.

    • Solution: Lower the reaction temperature to favor the desired reaction pathway. Ensure the use of high-purity, dry solvents to minimize potential side reactions.

dot

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC Unreacted_SM Unreacted Starting Material? Check_TLC->Unreacted_SM Byproducts Significant Byproducts? Unreacted_SM->Byproducts No Increase_Temp Action: Increase Temperature or Prolong Reaction Time Unreacted_SM->Increase_Temp Yes Decrease_Temp Action: Decrease Temperature Byproducts->Decrease_Temp Yes Check_Purity Action: Check Reactant and Solvent Purity Byproducts->Check_Purity No End Re-run Experiment Increase_Temp->End Decrease_Temp->End Check_Purity->End

Caption: Decision tree for troubleshooting low yield in the synthesis.

IV. Frequently Asked Questions (FAQs)

Q4: Can I run this reaction without heating (at room temperature)?

Yes, the reaction can be performed at room temperature. The primary advantage of running the reaction at ambient temperature is the potential for higher purity and fewer side products. However, the reaction rate will be significantly slower, and it may require stirring for an extended period (e.g., 18-24 hours) to achieve a good yield.[3]

Q5: What is the maximum recommended temperature for this synthesis?

While there is no universally defined maximum temperature, it is advisable to stay within the boiling point of the chosen solvent (e.g., ethanol at ~78°C). Exceeding this can lead to the decomposition of the thiourea product and starting materials.[5] It is recommended to conduct small-scale experiments to determine the optimal temperature for your specific setup.

Q6: How will I know if my reaction temperature is too high?

Indications of an excessively high reaction temperature include:

  • A noticeable darkening of the reaction mixture (from pale yellow to brown or black).

  • The appearance of multiple new spots on the TLC plate, indicating the formation of byproducts.

  • A decrease in the intensity of the product spot on the TLC plate over time after initially forming, suggesting product decomposition.

Q7: Does the choice of solvent affect the optimal reaction temperature?

Absolutely. The boiling point of the solvent will determine the maximum temperature achievable under reflux conditions. For example, using methanol (boiling point ~65°C) will result in a lower reflux temperature compared to ethanol (boiling point ~78°C). The polarity of the solvent can also influence the reaction rate, which may in turn affect the optimal temperature. Ethanol and methanol are excellent starting choices due to their ability to dissolve the reactants and their relatively moderate boiling points.[1][2][4]

V. References

  • Taylor & Francis. (n.d.). Thiosemicarbazide – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Carpino, P. A., et al. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9276–9284. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2021). synthesis and biological evaluation of 4-phenyl thiosemicarbazide derivatives as antiinflammatory. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(13), 1731-1742. Available at: [Link]

  • Kowalkowska, A., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules, 27(8), 2598. Available at: [Link]

  • Patil, C. J., & Rajput, P. R. (2019, March 31). Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. SSRN. Available at: [Link]

  • IJCRT. (2023, March). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link]

  • E3S Web of Conferences. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 434, 02032. Available at: [Link]

Sources

Resolving stability issues of 1-(Carbamothioylamino)-3-phenylthiourea in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Stability & Solubility Issues in Solution
Executive Summary

You are likely working with 1-(Carbamothioylamino)-3-phenylthiourea (also chemically known as 1-phenyl-2,4-dithiobiuret ) because of its potent metal-chelating properties or its activity as a tyrosinase/phenoloxidase inhibitor.

The Central Paradox: This compound exhibits a "Solubility-Stability Trade-off." The solvents required to dissolve it (DMSO/DMF) often accelerate its degradation via oxidative cyclization . This guide provides the protocols necessary to maintain the linear integrity of the molecule and prevent its conversion into inactive thiadiazole derivatives (often referred to as Hector's bases).

Module 1: The Solvent Trap (DMSO & DMF)

Status: Critical Common Symptom: Stock solution turns yellow or precipitates within 24 hours.

The Mechanism of Failure

While DMSO is the standard solvent for this lipophilic compound, it is not inert. DMSO can act as a mild oxidant, especially in the presence of light or trace metals. The dithiobiuret backbone (S=C-NH-C=S) is electron-rich and prone to losing two protons and two electrons to form a cyclic disulfide bond.

Protocol: Preparation of Stable Stock Solutions

ParameterStandard Practice (Risk)Optimized Protocol (Safe)
Solvent Grade Standard HPLC Grade DMSOAnhydrous, Deoxygenated DMSO (packed under Argon)
Concentration High (>50 mM)Moderate (10–20 mM) to prevent aggregation-induced precipitation.
Storage Temp -20°C (Standard)-80°C (Essential to freeze solvent kinetic activity).
Additives None1 mM DTT or TCEP (If biological assay permits) to scavenge oxidants.
Troubleshooting Workflow

Q: My compound precipitated upon dilution into aqueous buffer. Why? A: This is a "Crash-out" event. The compound is highly hydrophobic.

  • Solution: Do not dilute directly into static buffer.

    • Vortex the buffer rapidly.

    • Inject the DMSO stock into the vortex.

    • Keep final DMSO concentration < 1% (v/v) if possible, but > 0.1% may be needed for solubility.

Module 2: Chemical Transformation (The "Hector's Base" Effect)

Status: High Alert Common Symptom: LC-MS shows a peak with [M-2H] mass shift.

The Science of Degradation

The most specific instability of 1-(Carbamothioylamino)-3-phenylthiourea is Oxidative Cyclization . Under oxidative stress (air, DMSO, basic pH), the linear molecule cyclizes to form a 3,5-disubstituted-1,2,4-thiadiazole (historically known as Hector's Base). This cyclized form is often biologically inactive for metal chelation because the sulfur atoms are locked in a ring.

Visualizing the Pathway The following diagram illustrates the transition from the active linear form to the inactive cyclized impurity.

DegradationPathway Active Active Linear Form (1-phenyl-2,4-dithiobiuret) MW: ~225.3 Intermediate Thiol Tautomer (Highly Reactive) Active->Intermediate Tautomerization Oxidation Oxidative Trigger (O2, DMSO, Light, Basic pH) Inactive Inactive Cyclized Form (Hector's Base / Thiadiazole) MW: ~223.3 (Mass -2) Oxidation->Inactive -2H (Oxidative Cyclization) Intermediate->Oxidation Susceptibility

Figure 1: The oxidative cyclization pathway.[1] Note the loss of 2 Daltons (2 Hydrogens) is the primary diagnostic signature in Mass Spectrometry.

Module 3: Environmental Controls (pH & Light)

Status: Preventative

FAQ: pH Sensitivity

Q: Can I use this in Carbonate Buffer (pH 9.0)? A: NO.

  • Reasoning: Basic pH deprotonates the nitrogen atoms (pKa approx 8-9 for the thioamide protons). The anionic form is extremely electron-rich and oxidizes almost instantly to the thiadiazole ring.

  • Recommendation: Maintain pH between 5.5 and 7.4 . Use Phosphate or MES buffers. Avoid Tris if possible, as it can act as a nucleophile over long incubations, though it is generally safer than carbonate.

FAQ: Photostability

Q: Is the compound light sensitive? A: Yes, specifically to UV/Blue light.

  • Mechanism: Photo-excitation of the thione (C=S) bond generates a singlet state that reacts rapidly with dissolved oxygen (singlet oxygen), driving the cyclization described in Module 2.

  • Protocol:

    • Use amber vials for all stock solutions.

    • Wrap reservoirs in aluminum foil during long perfusion experiments.

Module 4: Analytical Validation

Status: Quality Control

Before running your biological assay, validate the integrity of your compound using this checklist.

Diagnostic MethodObservation (Active Form)Observation (Degraded/Cyclized)
LC-MS (ESI+) [M+H]+ (Parent Mass)[M+H-2]+ (Loss of 2 Da)
UV-Vis Spectrum

approx 280-290 nm (Thione)
Shift to <260 nm (Thiadiazole ring formation)
Visual Check Clear, colorless/pale solutionYellowing or turbidity (Sulfur extrusion/Polymerization)

Step-by-Step Validation Protocol:

  • Thaw your DMSO stock at room temperature (do not heat).

  • Dilute 1:1000 into Methanol (not water, to ensure solubility for MS).

  • Inject onto LC-MS immediately.

  • Analyze: If the [M-2] peak exceeds 5% of the total ion count, discard the stock.

References
  • Oxidative Cyclization Mechanism

    • Title: Oxidative cyclization of 1,5-dienes (Analogous mechanism for thio-systems).
    • Source: Beilstein Journal of Organic Chemistry.
    • Link:[2]

  • Thiourea/Dithiobiuret Stability

    • Title: Oxidation of Thiourea and Substituted Thioureas: A Review.
    • Source: Journal of Sulfur Chemistry (via ResearchG
    • Link:

  • Tyrosinase Inhibition & Phenylthiourea Properties

    • Title: Phenylthiourea (Phenylthiocarbamide) | Phenoloxidase Inhibitor.[3]

    • Source: MedChemExpress Product Guide.
    • Link:

  • Solvent Effects (DMSO)

    • Title: The Decomposition of Thiourea in W
    • Source: Journal of the American Chemical Society.
    • Link:

Sources

Technical Support Center: Stability & Storage of 1-(Carbamothioylamino)-3-phenylthiourea

[1]

Executive Stability Brief

1-(Carbamothioylamino)-3-phenylthiourea (structurally related to 1-phenyl-2,5-dithiobiurea) is a bis-thiourea derivative.[1][2] Its stability is governed by the reactivity of its two thiocarbonyl (C=S) groups and the hydrazine bridge. Unlike simple ureas, this compound is thermodynamically predisposed to oxidative cyclization and desulfurization if environmental controls are breached.[1][2]

The Decomposition Cascade

To preserve the integrity of your compound, you must understand the enemy. The following diagram illustrates the specific chemical pathways that lead to sample failure.

DecompositionPathwaysCompound1-(Carbamothioylamino)-3-phenylthioureaOxidationOxidative Trigger(Air/Peroxides)Compound->OxidationHydrolysisHydrolytic Trigger(Moisture/pH)Compound->HydrolysisDisulfideFormamidine Disulfides(Dimerization)Oxidation->Disulfide Early StageCyclizationThiadiazole/TriazoleDerivativesOxidation->Cyclization Late Stage(Irreversible)DesulfurizationUrea Derivatives+ H2S ReleaseHydrolysis->Desulfurization Releases Toxic Gas

Figure 1: Primary decomposition pathways. Oxidative stress leads to cyclization (often insoluble), while moisture leads to desulfurization (rotten egg odor).

Storage Protocols (The Gold Standard)

The following protocols are non-negotiable for maintaining purity >98% over 6+ months.

A. Solid State Storage (Long-Term)
ParameterSpecificationScientific Rationale
Temperature -20°C Arrhenius kinetics dictate that lowering T significantly retards the rate of spontaneous intramolecular cyclization [1].[1][2]
Atmosphere Argon or N₂ Displaces O₂, preventing the formation of sulfinic acid intermediates and disulfide dimers [2].[2]
Container Amber Glass Thiourea linkages are photo-labile; UV light can generate thiyl radicals, initiating chain decomposition [3].[1][2]
Desiccation Required Prevents hydrolytic cleavage of the C=S bond.[2]
B. Solution Handling (Short-Term)

Critical Warning: Never store this compound in solution for >24 hours unless absolutely necessary.

  • Solvent Choice:

    • Preferred:DMSO or DMF (Anhydrous).[1][2]

    • Avoid: Water, Ethers (peroxide risk), or Protophilic solvents (promote tautomerization).

  • The "Freeze-Thaw" Rule:

    • Aliquots must be single-use.[1][2] Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen, accelerating degradation by 10-fold per cycle.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific observations reported by researchers in the field.

Q1: My white powder has turned a pale yellow. Is it still usable?

Diagnosis: Oxidative Dimerization. The yellowing indicates the formation of disulfide linkages (–S–S–) between molecules.

  • Impact: The effective concentration is lower, and the dimers may act as competitive inhibitors or exhibit different biological activity.

  • Action: If the yellowing is faint, verify purity via HPLC. If >5% impurity peaks appear, recrystallize (see Section 4) or discard.[1][2]

Q2: Upon opening the vial, I smell rotten eggs.

Diagnosis: Hydrolytic Desulfurization. The smell is Hydrogen Sulfide (H₂S).[2] Moisture has entered the vial, cleaving the C=S bond to form a urea derivative (C=O).

  • Safety Alert: H₂S is neurotoxic.[1][2] Handle in a fume hood.

  • Action: Discard immediately. The compound has chemically altered to a urea analog and cannot be salvaged.[1][2]

Q3: Can I dissolve this in DMSO and keep it at 4°C for a week?

Diagnosis: Solvent-Induced Oxidation. No. While DMSO is a good solvent, it is also a mild oxidant.[1][2] Over time, DMSO can facilitate the conversion of thioureas to ureas or heterocycles [4].

  • Evidence: Studies on phenylthiourea derivatives show significant degradation in DMSO after 48 hours at room temperature.[1][2]

  • Recommendation: Prepare fresh. If you must store it, freeze at -80°C under Argon, but expect up to 5% degradation per week.[1][2]

Q4: The compound is not dissolving in water/buffer as stated in some papers.

Diagnosis: Solubility Misconception. This compound is lipophilic due to the phenyl ring and lack of ionic groups.[2]

  • Protocol: Dissolve in 100% DMSO first to create a 1000x stock, then dilute slowly into the buffer while vortexing.

  • Limit: Final DMSO concentration should be <0.5% to avoid cytotoxicity, but ensure the compound doesn't precipitate (crash out).

Emergency Rescue: Recrystallization Protocol

If your compound shows minor oxidation (yellowing) but is critical to save, use this purification method.[1][2]

Prerequisite: Purity check via TLC (Mobile phase: Chloroform/Methanol 9:1).[1][2] If the impurity spot is distinct:

  • Dissolution: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .[1][2]

  • Filtration: Filter hot to remove insoluble cyclized byproducts (often thiadiazoles).[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C.

  • Collection: Filter the white crystals and wash with cold diethyl ether.

  • Drying: Dry under high vacuum for 4 hours to remove solvent traces.

Workflow Visualization

Use this decision matrix to determine the safe handling of your sample.

StorageWorkflowStartReceived CompoundCheckCheck Appearance(White/Off-White?)Start->CheckYellowYellow/ClumpedCheck->Yellow NoWhiteWhite/CrystallineCheck->White YesRescuePerform RecrystallizationYellow->Rescue MildDiscardDiscard (Hazmat)Yellow->Discard Severe/SmellAliquotAliquot under N2/ArgonWhite->AliquotStorageStore at -20°C(Desiccated)Aliquot->Storage

Figure 2: Intake and storage decision matrix to ensure sample viability.[1]

References

  • ChemicalBook. (2026).[1][2] 1-Phenyl-2-thiourea Properties and Stability Data. Retrieved from

  • BenchChem. (2025).[1][2][3] Preventing degradation of thiourea derivatives during long-term storage. Retrieved from

  • Cayman Chemical. (2022).[1][2][4] N-Phenylthiourea Product Information & Storage. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: N,N'-Diphenylthiourea and derivatives. Retrieved from

Validation & Comparative

A Researcher's Guide to the Vibrational Landscape of 1-(Carbamothioylamino)-3-phenylthiourea: An FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Significance of Thiourea Derivatives and FTIR Spectroscopy

Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications, from roles in organic synthesis to their use in the development of pharmaceuticals.[1][2] The biological and chemical activity of these molecules is intrinsically linked to their three-dimensional structure and the nature of their chemical bonds. 1-(Carbamothioylamino)-3-phenylthiourea, with its combination of a phenyl ring, and two thiourea moieties, presents a unique and complex vibrational profile.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[1][3] By measuring the absorption of infrared radiation at specific frequencies, an FTIR spectrum provides a molecular "fingerprint," revealing the presence of specific functional groups and offering insights into the overall molecular structure.[4][5] This guide will dissect the expected characteristic FTIR peaks for 1-(Carbamothioylamino)-3-phenylthiourea, compare them with related compounds, and provide a standardized protocol for acquiring high-quality spectral data.

Predicted FTIR Characteristic Peaks of 1-(Carbamothioylamino)-3-phenylthiourea

The following table summarizes the predicted characteristic absorption bands for 1-(Carbamothioylamino)-3-phenylthiourea. These predictions are based on the analysis of its functional groups and are supported by experimental data from related thiourea derivatives found in the literature.

Wavenumber Range (cm⁻¹)AssignmentVibrational ModeExpected IntensityNotes
3500 - 3100N-H StretchingAsymmetric & SymmetricMedium to Strong, BroadThe presence of multiple N-H groups will likely result in a broad, complex band. Hydrogen bonding can significantly broaden these peaks.[1][4]
3100 - 3000Aromatic C-H StretchingStretchingMedium to WeakCharacteristic of the C-H bonds on the phenyl ring.
~1600 - 1500N-H Bending / C=C StretchingBending / StretchingMedium to StrongOverlapping region for N-H bending (scissoring) and aromatic C=C ring stretching vibrations.
~1550 - 1450Thioamide I Band (C=S asymm. stretch)Asymmetric StretchingStrongA key indicator for the thiourea moiety. This band arises from a coupled vibration of C-N stretching and N-H bending.[1]
~1450 - 1400Thioamide II Band (C-N stretch)StretchingMediumPrimarily associated with the C-N stretching coupled with N-H bending.
~1350 - 1250C-N StretchingStretchingMediumContributions from various C-N single bonds within the molecule.
~1100 - 1000C-S StretchingStretchingMedium to WeakA broad band can be expected due to C-S vibrations.[1]
~800 - 700C-H Bending (Aromatic) / C=S BendingOut-of-plane BendingStrong / MediumThe strong peak in this region is often characteristic of the substitution pattern on the benzene ring. The C=S bending vibration also contributes.

Comparative Spectral Analysis

To understand the unique spectral features of 1-(Carbamothioylamino)-3-phenylthiourea, it is instructive to compare its predicted spectrum with those of its simpler constituents and related molecules.

  • Thiourea: The fundamental thiourea molecule exhibits strong N-H stretching vibrations in the 3400-3100 cm⁻¹ region, a prominent thioamide I band (asymmetric C=S stretch) around 1585 cm⁻¹, and a C-S vibrational band near 1088 cm⁻¹.[1] The presence of the phenyl group and the additional carbamothioylamino moiety in our target molecule will introduce additional complexities and shifts in these peaks.

  • Phenylthiourea: The introduction of a phenyl group in phenylthiourea leads to the appearance of aromatic C-H stretching peaks above 3000 cm⁻¹ and characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.[6] The electronic effects of the phenyl ring can also influence the position of the thioamide bands.

  • Thiosemicarbazide: As a thiourea derivative, thiosemicarbazide shows characteristic N-H and NH₂ stretching vibrations in the 3365-3169 cm⁻¹ range and thioamide I and II bands around 1616 cm⁻¹ and 1516 cm⁻¹, respectively.[1] This provides a good reference for the carbamothioylamino portion of our target molecule.

The spectrum of 1-(Carbamothioylamino)-3-phenylthiourea is expected to be a composite of these features, with the interactions between the different functional groups leading to subtle shifts in peak positions and changes in intensities.

Experimental Protocol for FTIR Analysis of Solid Samples

To obtain a high-quality FTIR spectrum of 1-(Carbamothioylamino)-3-phenylthiourea, the following protocol using the KBr pellet technique is recommended.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Sample of 1-(Carbamothioylamino)-3-phenylthiourea, finely ground and dried

Procedure:

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the finely ground 1-(Carbamothioylamino)-3-phenylthiourea sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

    • Combine the sample and KBr in an agate mortar and grind them together until a fine, homogeneous powder is obtained. The grinding action should be gentle to avoid excessive pressure that could induce polymorphic changes in the sample.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture to the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing Molecular Structure and Key Vibrational Modes

To aid in the interpretation of the FTIR spectrum, the following diagrams illustrate the molecular structure of 1-(Carbamothioylamino)-3-phenylthiourea and a conceptual workflow for its spectral analysis.

Figure 1: Molecular structure of 1-(Carbamothioylamino)-3-phenylthiourea.

cluster_workflow FTIR Spectral Analysis Workflow A Sample Preparation (KBr Pellet) C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Data Processing (Baseline Correction, Peak Picking) C->D E Spectral Interpretation (Peak Assignment) D->E F Comparative Analysis E->F

Figure 2: Conceptual workflow for FTIR spectral analysis.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the FTIR spectrum of 1-(Carbamothioylamino)-3-phenylthiourea. The provided data and protocols serve as a valuable resource for researchers in the synthesis and characterization of novel thiourea derivatives. While the predicted peak assignments offer a strong foundation for spectral interpretation, it is crucial to validate these with experimental data. Further studies, including isotopic labeling and computational vibrational analysis, could provide a more detailed and definitive assignment of the vibrational modes for this complex molecule. The insights gained from such analyses are paramount for understanding structure-activity relationships and for the quality control of these important chemical entities.

References

  • Badawi, H. M. (2009). Structural stability, C--N internal rotations and vibrational spectral analysis of non-planar phenylurea and phenylthiourea. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(3), 523-527. [Link]

  • Chen, et al. (2013). Experimental and theoretical studies on THz spectra of phenylthiourea compounds. 2013 38th International Conference on Infrared, Millimeter, and Terahertz Waves (IRMMW-THz). [Link]

  • G, Ragamathunnisa, et al. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 4(3), 40-48. [Link]

  • Panicker, C. Y., et al. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry, 1(3), 173-178. [Link]

  • Patil, C. J., et al. (2019). Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. SSRN Electronic Journal. [Link]

  • Silva, A. M., et al. (2018). Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl) carbamothioyl]benzamide Thiourea: Experimental and Theoretical Investigations. Journal of the Brazilian Chemical Society. [Link]

  • Singh, R., & Singh, P. (2012). Thermal, UV and FTIR spectral studies of urea–thiourea zinc chloride single crystal. Journal of Thermal Analysis and Calorimetry, 111(1), 763-767. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Vansia, M. N., & Poria, K. C. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research (JETIR), 12(8). [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(Carbamothioylamino)-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 1-(Carbamothioylamino)-3-phenylthiourea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles with data from related chemical structures to offer a predictive comparison. The methodologies and interpretations presented herein are grounded in scientific literature to ensure accuracy and reliability.

Introduction: The Significance of Thiourea Derivatives

Thiourea and its derivatives are a versatile class of organic compounds with significant applications in medicinal and agricultural chemistry.[1] Their biological activities, including antiviral, antioxidant, and anticancer properties, make them a subject of intense research.[2] Understanding the structural characteristics of these molecules is paramount for elucidating their mechanisms of action and for the development of new therapeutic agents. Mass spectrometry is a powerful analytical technique for the structural characterization of these compounds, providing valuable insights into their molecular weight and fragmentation behavior upon ionization.[3]

1-(Carbamothioylamino)-3-phenylthiourea is a compound that incorporates both a phenylthiourea and a carbamothioylamino moiety. Its complex structure presents a unique fragmentation pattern that can be systematically analyzed to confirm its identity and purity.

Principles of Mass Spectrometry Fragmentation

In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The pattern of these fragments is unique to the molecule's structure and serves as a "molecular fingerprint."

Common fragmentation processes include:

  • Alpha-cleavage: Bond cleavage adjacent to a heteroatom (e.g., N, S, O).[4][5]

  • Beta-cleavage: Bond cleavage two bonds away from a heteroatom.

  • McLafferty Rearrangement: A hydrogen atom transfer followed by a bond cleavage, common in molecules with a carbonyl group and a sufficiently long alkyl chain.

  • Retro-Diels-Alder Reaction: A characteristic fragmentation of cyclic systems.

The stability of the resulting carbocations and radical species significantly influences the fragmentation pathways. Aromatic rings, for instance, can stabilize a charge, leading to prominent fragment ions.

Predicted Fragmentation Pattern of 1-(Carbamothioylamino)-3-phenylthiourea

The structure of 1-(Carbamothioylamino)-3-phenylthiourea is:

The molecular weight of this compound is 226.33 g/mol . The following sections detail the predicted fragmentation pathways based on the analysis of its constituent functional groups.

Key Fragmentation Pathways

The fragmentation of 1-(Carbamothioylamino)-3-phenylthiourea is expected to be initiated by cleavage at several key bonds, primarily the C-N and C=S bonds within the thiourea and carbamothioylamino linkages.

Diagram: Predicted Fragmentation Pathways of 1-(Carbamothioylamino)-3-phenylthiourea

fragmentation_pathway cluster_A Pathway A: Phenylthiourea Cleavage cluster_B Pathway B: Carbamothioylamino Cleavage cluster_C Pathway C: Central N-N Bond Cleavage M [M]⁺˙ m/z 226 A1 [C6H5NHCS]⁺˙ m/z 135 M->A1 Loss of NH2CSNHNH radical A2 [C6H5NCS]⁺˙ m/z 135 M->A2 Rearrangement & Loss of NH2CSNH2 B1 [NH2CSNHNH]⁺ m/z 91 M->B1 Loss of C6H5NHCS radical C1 [C6H5NHCSNH]⁺ m/z 151 M->C1 Loss of NH2CSN radical C2 [NH2CSN]⁺ m/z 74 M->C2 Loss of C6H5NHCSNH radical A3 [C6H5NH]⁺˙ m/z 93 A1->A3 Loss of CS A4 [C6H5]⁺ m/z 77 A2->A4 Loss of NCS A3->A4 Loss of NH B2 [NH2CS]⁺ m/z 60 B1->B2 Loss of NHNH B3 [CSNHNH]⁺˙ m/z 75 B1->B3 Loss of NH2

Caption: Predicted major fragmentation pathways for 1-(Carbamothioylamino)-3-phenylthiourea.

Analysis of Predicted Fragments
Pathway Predicted Fragment Ion (m/z) Structure/Formula Plausible Origin Supporting Evidence
Molecular Ion 226[C8H10N4S2]⁺˙Intact ionized moleculeThe molecular ion peak is expected, though its intensity may be low for some thiourea derivatives.[3]
A 135[C6H5NHCS]⁺˙ or [C6H5NCS]⁺˙Cleavage of the N-N bond, or rearrangement and cleavage.Phenyl isothiocyanate (m/z 135) is a common fragment in the mass spectra of phenylthiourea derivatives.[6]
A 93[C6H5NH2]⁺˙Loss of CS from the m/z 135 fragment.The aniline radical cation is a characteristic fragment.
A 77[C6H5]⁺Loss of NH2 from the m/z 93 fragment or loss of NCS from m/z 135.The phenyl cation is a very stable and common fragment in the mass spectra of aromatic compounds.
B 91[NH2CSNHNH]⁺Cleavage of the C-N bond linking the phenyl group.Represents the carbamothioylhydrazide cation.
B 60[NH2CS]⁺Cleavage of the N-N bond within the m/z 91 fragment.This corresponds to the thioformamide cation. The fragment at m/z 60 is a known daughter ion for thiourea.[7]
C 151[C6H5NHCSNH]⁺Cleavage of the central N-N bond.Represents the phenylthiourea cation radical.

Comparative Analysis with Phenylthiourea

The fragmentation pattern of phenylthiourea provides a valuable reference. The PubChem entry for N-phenylthiourea shows major fragments at m/z 153 ([M+H]⁺), 136, 94, and 77.[8] The presence of the phenyl cation (m/z 77) and a fragment corresponding to the loss of ammonia (m/z 136 from the protonated molecule) are key features. We anticipate similar phenyl-containing fragments in the spectrum of 1-(Carbamothioylamino)-3-phenylthiourea.

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a general procedure for acquiring the mass spectrum of 1-(Carbamothioylamino)-3-phenylthiourea.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the synthesized and purified compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Dilution: Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements. A standard quadrupole or ion trap instrument can also be used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Inlet System: Direct infusion or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Mass Range: Scan from m/z 50 to 300.

  • Data Acquisition: Acquire data in full scan mode to observe all fragment ions.

Diagram: Experimental Workflow for MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Synthesized Compound dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject ionize Electron Ionization (70 eV) inject->ionize separate Mass Analyzer ionize->separate detect Detector separate->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation Pattern spectrum->interpret report Report Findings interpret->report

Caption: A streamlined workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometry fragmentation of 1-(Carbamothioylamino)-3-phenylthiourea is predicted to be a complex process yielding a series of characteristic ions. By systematically analyzing the contributions of the phenylthiourea and carbamothioylamino moieties, a detailed and informative fragmentation pattern can be hypothesized. The key fragments are expected to arise from cleavages of the C-N and N-N bonds, leading to the formation of stable aromatic cations and smaller fragments characteristic of the thiourea core. This predictive guide, grounded in the established principles of mass spectrometry and comparative data from related structures, provides a robust framework for the experimental identification and structural elucidation of this and similar thiourea derivatives.

References

  • Hemdan, M. M., Fahmy, A. F., Aly, N. F., Hegazi, I. A., & El-Sayed, A. A. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Retrieved from [Link]

  • Khan, I., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv. Retrieved from [Link]

  • Guella, G., & Dini, F. (2005). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem. Retrieved from [Link]

  • da Silva, J. G., et al. (2018). Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl) carbamothioyl]benzamide Thiourea: Experimental and Theoretical Investigations. SciELO. Retrieved from [Link]

  • Flammang, R., et al. (1976). Mass spectrometric and thermal fragmentation of 1-substituted-3-phenyl-2-thioureas. The Journal of Organic Chemistry. Retrieved from [Link]

  • da Silva, J. G., et al. (2018). Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl) carbamothioyl]benzamide Thiourea: Experimental and Theoretical Investigations. ResearchGate. Retrieved from [Link]

  • Li, H., et al. (2012). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

  • Guella, G., & Dini, F. (2005). Scheme 3. Fragmentation pathway of even-electron ions from.... ResearchGate. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. Retrieved from [Link]

  • Ali, T. E., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. International Journal of Organic Chemistry. Retrieved from [Link]

  • IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubMed. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 1-Benzoyl-3-ethyl-3-phenylthiourea. Retrieved from [Link]

  • SSRN. (2019). Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. Retrieved from [Link]

  • Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Retrieved from [Link]

Sources

A Comparative Guide to the Electrochemical Behavior of 1-(Carbamothioylamino)-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electrochemical behavior of 1-(Carbamothioylamino)-3-phenylthiourea, a compound of interest in medicinal chemistry and materials science. By comparing its anticipated electrochemical properties with those of other relevant thiourea derivatives, this document aims to provide a valuable resource for researchers engaged in the development of novel therapeutics and electrochemical sensors.

Introduction: The Significance of Thiourea Derivatives and Their Electrochemical Properties

Thiourea and its derivatives are a versatile class of organosulfur compounds with a wide range of applications, including roles as enzyme inhibitors, antimicrobial agents, and ligands in coordination chemistry.[1][2][3] Their rich chemical functionality, stemming from the presence of nitrogen and sulfur atoms, allows for diverse molecular interactions and makes them attractive candidates for drug design and the development of chemosensors.[2][4] The electrochemical behavior of these compounds is of particular interest as it provides insights into their redox properties, which can be crucial for understanding their biological activity and for their application in electrochemical sensing platforms.[5][6][7]

This guide focuses on 1-(Carbamothioylamino)-3-phenylthiourea, a compound whose electrochemical properties have not been extensively reported. By drawing comparisons with well-characterized thiourea derivatives, we can predict and validate its electrochemical behavior, paving the way for its potential applications.

Predicted Electrochemical Behavior of 1-(Carbamothioylamino)-3-phenylthiourea

Based on the known electrochemical behavior of thiourea and its derivatives, the electrochemical oxidation of 1-(Carbamothioylamino)-3-phenylthiourea is expected to be an irreversible process.[6][7] The primary oxidation event is likely to occur at the sulfur atom of the thiourea moiety, leading to the formation of a disulfide-linked species, analogous to the oxidation of thiourea to formamidine disulfide.[8][9] The presence of the phenyl and carbamothioylamino groups will influence the oxidation potential, likely by affecting the electron density at the sulfur atom.

Comparative Electrochemical Analysis

To provide a comprehensive understanding, we will compare the predicted electrochemical behavior of 1-(Carbamothioylamino)-3-phenylthiourea with that of other well-studied thiourea derivatives. The following table summarizes key electrochemical parameters obtained from cyclic voltammetry (CV) studies of these compounds.

CompoundElectrodeSolvent/ElectrolyteOxidation Potential (V)Redox BehaviorReference
1-(Carbamothioylamino)-3-phenylthiourea (Predicted) Glassy CarbonAcetonitrile / 0.1 M LiClO4~ +1.0 to +1.2Irreversible-
N-benzoyl-N′-(4′-cyanophenyl)thioureaGlassy CarbonAcetonitrile / 0.1 M LiClO4Not specified, reduction potentials investigated-[5]
1-(4-chlorophenyl)-3-dodecanoylthioureaGlassy CarbonpH 10.0 buffer+1.029Irreversible[10]
Butyl ethanolamine thioureaGoldTHF / 0.1 M TBAPF6Not specified-[11]

Justification for Predicted Behavior: The predicted irreversible oxidation potential for 1-(Carbamothioylamino)-3-phenylthiourea is based on the behavior of similar aromatic and substituted thioureas. The electron-withdrawing nature of the phenyl group and the additional carbamothioylamino group may slightly increase the oxidation potential compared to simpler alkyl thioureas.

Experimental Protocol for Electrochemical Validation

To experimentally validate the electrochemical behavior of 1-(Carbamothioylamino)-3-phenylthiourea, a standard three-electrode electrochemical setup is employed.

Materials and Methods
  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in 3 M KCl)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Lithium Perchlorate (LiClO4) in Acetonitrile

  • Analyte Concentration: 1 mM solution of 1-(Carbamothioylamino)-3-phenylthiourea in the electrolyte solution.

  • Instrumentation: A potentiostat/galvanostat capable of performing cyclic voltammetry.

Experimental Workflow

G cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis P1 Prepare 1 mM Analyte in 0.1 M LiClO4/Acetonitrile P2 Polish GCE with Alumina Slurry P1->P2 P3 Assemble 3-Electrode Cell P2->P3 E1 Purge with N2 for 15 min P3->E1 Cell Ready E2 Perform Cyclic Voltammetry (e.g., -0.5 to +1.5 V) E1->E2 E3 Record Voltammogram E2->E3 A1 Determine Peak Potentials E3->A1 Data Acquired A2 Analyze Peak Shape (Reversibility) A1->A2 A3 Compare with Alternatives A2->A3

Caption: Experimental workflow for the cyclic voltammetric analysis of 1-(Carbamothioylamino)-3-phenylthiourea.

Proposed Electrochemical Oxidation Mechanism

The electrochemical oxidation of many thiourea derivatives proceeds via a one-electron transfer to form a radical cation, which then dimerizes to form a disulfide-linked product. A similar mechanism can be proposed for 1-(Carbamothioylamino)-3-phenylthiourea.

G Thiourea R-NH-C(=S)-NH-R' Radical [R-NH-C(=S)-NH-R']•+ Thiourea->Radical -e- Dimer R-NH-C(=N-R')-S-S-C(=N-R')-NH-R Radical->Dimer Dimerization

Caption: Proposed general mechanism for the electrochemical oxidation of a thiourea derivative.

Conclusion and Future Directions

This guide provides a comparative framework for understanding and validating the electrochemical behavior of 1-(Carbamothioylamino)-3-phenylthiourea. By leveraging existing knowledge of similar compounds, we can anticipate its redox properties and design targeted experiments for its characterization. The irreversible oxidation of the thiourea moiety is a key feature that can be exploited in the development of electrochemical sensors, where the compound could serve as a recognition element for various analytes.[12][13]

Future research should focus on the experimental verification of the predicted electrochemical behavior using techniques such as cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy. Furthermore, investigating the influence of pH and solvent on the electrochemical response will provide a more complete picture of its properties. Understanding the electrochemical behavior of this and other novel thiourea derivatives is essential for unlocking their full potential in drug discovery and analytical science.

References

  • Cyclic voltammetric study of nucleophilicity of various thioureas. ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. MDPI. Available at: [Link]

  • Electrooxidation of thiourea and its square-wave voltammetric determination using pencil graphite electrode. Academia.edu. Available at: [Link]

  • First Row Transition Metal Complexes Derived from N, Nʹ-Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Voltammetry Probe: A Review. Basrah Journal of Science. Available at: [Link]

  • Electrooxidation of thiourea and its square-wave voltammetric determination using pencil graphite electrode. DSpace Arşivi - Batman Üniversitesi. Available at: [Link]

  • Electrochemical Analysis of Thiourea on Platinum in Non-Aqueous Electrolyte. International Journal of Electrochemical Science. Available at: [Link]

  • Electrochemical Analysis of Thiourea on Platinum in Non-Aqueous Electrolyte. ResearchGate. Available at: [Link]

  • Reflectance chemosensor based on bis-thiourea derivative as ionophore for copper(II) ion detection. ResearchGate. Available at: [Link]

  • A metal-free, operationally simple, and scalable electrooxidation-induced selective cleavage of C–N bonds of tertiary amines to access asymmetric thiourea, selenourea, and 2-aminated benzoselenazole derivatives. RSC Publishing. Available at: [Link]

  • Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. Available at: [Link]

  • Detection of thiourea with ternary Ag2O/TiO2/ZrO2 nanoparticles by electrochemical approach. ResearchGate. Available at: [Link]

  • Development of reproducible thiourea sensor with binary SnO 2 /V 2 O 5 nanomaterials by electrochemical method. Arabian Journal of Chemistry. Available at: [Link]

  • A Deep Dive into Thiourea-Based Sensors for Cation Sensing. Bar-Ilan University. Available at: [Link]

  • Synthesis of new thiourea derivatives and metal complexes. KSU BAP. Available at: [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available at: [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using. SSRN. Available at: [Link]

  • Role of Some Phenylthiourea Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution. ResearchGate. Available at: [Link]

  • Effect of Phenyl Thiourea as a Stabilizer on Electrochemical Properties of Electroless Ni-P Coatings on 6063 Aluminum Alloy. Chinese Journal of Applied Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper. ResearchGate. Available at: [Link]

  • Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. Analyst (RSC Publishing). Available at: [Link]

  • Aggregation and electrochemical properties of 1-(4-chlorophenyl)-3-dodecanoylthiourea: A novel thiourea-based non-ionic surfactant. Indian Academy of Sciences. Available at: [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. SSRN. Available at: [Link]

  • 1-Benzoyl-3-ethyl-3-phenylthiourea. PMC. Available at: [Link]

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Carbamothioylamino)-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide addresses the handling of 1-(Carbamothioylamino)-3-phenylthiourea (chemically synonymous with 1-Phenyl-2,4-dithiobiuret or related phenyl-substituted dithiobiuret analogs).

Advisory: This compound is a potent neurotoxin and metabolic inhibitor. Unlike standard laboratory reagents, it poses a risk of delayed respiratory paralysis and high acute oral toxicity. The protocols below prioritize containment of "fugitive dust"—the primary vector for accidental exposure in research environments.

Hazard Profile & Mechanistic Risk

To handle this compound safely, you must understand why it is dangerous.

  • Acute Toxicity: High (Category 1/2). Fatal if swallowed or inhaled.[1]

  • Mechanism of Action: Phenyl-dithiobiuret analogs act as reversible inhibitors of neuromuscular transmission. They can depress acetylcholine release from motor nerve terminals, leading to flaccid skeletal muscle paralysis.

  • Insidious Danger: Symptoms (respiratory fatigue) may be delayed for hours after exposure.

  • Physical State: Typically a crystalline powder. Electrostatic charging of the crystals during weighing is the highest-risk operational moment.

The Defense Rings: PPE & Engineering Controls

Do not rely on PPE alone. Safety is achieved through a redundant system of engineering controls (primary barrier) and PPE (secondary barrier).

Engineering Controls (Primary Barrier)
State of MatterRequired ContainmentRationale
Dry Powder (Weighing)Isolated Balance Enclosure or Glove Box Prevents aerosolization of micro-particles during transfer. A standard fume hood is acceptable only if a specific powder-weighing funnel is used to minimize turbulence.
Solution (Preparation)Chemical Fume Hood (Certified)Solvents (e.g., DMSO, Ethanol) can act as carriers, increasing skin permeation rates.
In Vitro/In Vivo Fume Hood or Biosafety Cabinet (Class II, Type B2)Type B2 (total exhaust) is required if the chemical is volatile or if vapors are generated; recirculating cabinets are insufficient for volatile toxic chemicals.
Personal Protective Equipment (Secondary Barrier)

Standard "lab coats and gloves" are insufficient. You must employ a Sacrificial Layering Protocol .

A. Respiratory Protection[1][2][3][4][5][6][7]
  • Mandatory: If working outside a glove box with powder, use a NIOSH-certified N95 or P100 respirator (fit-tested).

  • Best Practice: A Powered Air-Purifying Respirator (PAPR) is recommended for handling quantities >100 mg due to the risk of invisible dust generation.

B. Dermal Protection (Glove Permeation Strategy)

Thiourea derivatives can permeate standard nitrile. Use the Double-Glove Technique :

  • Inner Layer: 4 mil Nitrile (Inspection layer—white/blue).

  • Outer Layer: 5-8 mil Nitrile or Chloroprene (Sacrificial layer).

    • Protocol: Change the outer pair immediately upon any splash or every 30 minutes of handling. Change both pairs if the inner glove is compromised.

C. Body Shielding
  • Required: Disposable Tyvek® lab coat or sleeve covers.

    • Why? Cotton lab coats trap dust in the fibers, which can then be re-aerosolized in your office or home. Tyvek is non-porous and disposable.[8]

Operational Workflow: The "Zero-Contact" Protocol

This workflow is designed to prevent the compound from ever entering the open lab environment.

Step-by-Step Methodology

1. Preparation (The "Cold" Zone)

  • Pre-label all receiving vessels (vials, tubes) before handling the chemical.

  • Place an absorbent pad (plastic-backed) in the fume hood/balance enclosure. This defines the "Hot Zone."

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat. Thiourea derivatives are prone to static cling, which causes "jumping" of powder.

2. Weighing & Solubilization (The "Hot" Zone)

  • Technique: Do not pour from the source bottle. Use a disposable anti-static micro-spatula.

  • Solvent Addition: Add the solvent (e.g., DMSO) to the weighing vessel inside the hood immediately after weighing.

    • Scientific Logic:[9] Wetting the powder eliminates the inhalation hazard. Once in solution, the risk profile shifts from "Respiratory/Inhalation" to "Dermal/Absorption."

3. Decontamination (The Exit Strategy)

  • Wipe the exterior of the solution container with a Kimwipe soaked in 10% bleach or detergent before removing it from the hood.

  • Dispose of the spatula, weighing boat, and outer gloves directly into the solid hazardous waste container inside the hood.

Visualization: Safety Logic Flow

The following diagram illustrates the critical control points (CCPs) where exposure is most likely to occur.

SafetyProtocol Start Dry Powder Storage Weighing Weighing (Balance Enclosure) Start->Weighing Anti-static Spatula Solubilization Solubilization (Fume Hood) Weighing->Solubilization High Risk: Aerosol Generation Waste Segregated Waste (Incineration) Weighing->Waste Disposables Experiment Experimental Use (Wet Bench/Hood) Solubilization->Experiment Surface Decon Before Removal Experiment->Waste P-List Equivalent

Caption: Operational workflow emphasizing the critical transition from dry powder (high aerosol risk) to solution (dermal risk).

Emergency Response & Waste Disposal

Spill Management

Do NOT sweep dry powder. Sweeping generates invisible aerosols.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (including respiratory protection).

  • Wet Wipe Method: Cover the spill with paper towels dampened with water or a mild detergent solution. This prevents dust.[3][4][6][7][8][10][11]

  • Collect: Scoop the wet towels and chemical into a wide-mouth jar.

  • Clean: Wash the surface with soap and water three times.

Waste Classification[13]
  • Segregation: Treat this as P-Listed Waste (Acutely Hazardous).[8] Do not mix with general organic solvents.

  • Labeling: Clearly mark containers: "High Acute Toxicity - Thiourea Derivative - Do Not Compact."

  • Disposal: The only acceptable destruction method is Chemical Incineration equipped with a scrubber (to handle sulfur oxides and nitrogen oxides produced during combustion).

References

  • National Institutes of Health (PubChem). Phenylthiourea (Compound Summary). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylthiourea. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.